DMBA-SIL-Mal-MMAE
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C72H106N8O20 |
|---|---|
Molekulargewicht |
1403.7 g/mol |
IUPAC-Name |
[1-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl] N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H106N8O20/c1-15-47(6)63(57(93-13)43-60(83)79-30-19-22-56(79)65(94-14)48(7)67(85)74-49(8)64(84)51-20-17-16-18-21-51)77(9)70(88)61(45(2)3)76-68(86)62(46(4)5)78(10)72(90)100-66(52-23-25-53(26-24-52)75-71(89)99-44-50-40-54(91-11)42-55(41-50)92-12)69(87)73-29-32-95-34-36-97-38-39-98-37-35-96-33-31-80-58(81)27-28-59(80)82/h16-18,20-21,23-28,40-42,45-49,56-57,61-66,84H,15,19,22,29-39,43-44H2,1-14H3,(H,73,87)(H,74,85)(H,75,89)(H,76,86)/t47-,48+,49+,56-,57+,61-,62-,63-,64+,65+,66?/m0/s1 |
InChI-Schlüssel |
IGHYBHNHFJOJQG-JMCFHNEYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DMBA-SIL-Mal-MMAE: A Novel Linker-Payload Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMBA-SIL-Mal-MMAE is a cutting-edge drug-linker conjugate developed for application in antibody-drug conjugates (ADCs). It comprises three key components: the cytotoxic agent Monomethyl Auristatin E (MMAE), a maleimide (Mal) group for antibody conjugation, and a novel silyl ether-based, radiation-sensitive linker (DMBA-SIL). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, available experimental data, and representative protocols for its application in ADC development.
Core Components and Mechanism of Action
The this compound conjugate is designed for spatio-temporal control of payload release, a critical factor in enhancing the therapeutic index of ADCs.
-
Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent. MMAE functions as a tubulin inhibitor, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Its high cytotoxicity makes it an effective payload for ADCs.
-
DMBA-SIL (3,5-Dimethoxybenzyl Alcohol-Self-Immolative Linker): This is the innovative core of the linker system. The dimethoxybenzyl acetal moiety (DMBA) acts as a trigger that is cleavable by ionizing radiation.[2][3] Upon exposure to radiation, the silyl ether (SIL) linkage is destabilized, initiating a self-immolative cascade that ultimately liberates the active MMAE payload. This mechanism allows for localized drug release within a tumor microenvironment targeted by both the antibody and radiation, potentially minimizing systemic toxicity.
-
Maleimide (Mal): A reactive group that enables covalent conjugation of the linker-payload to the antibody, typically via reaction with thiol groups on cysteine residues of the monoclonal antibody.
The overall mechanism of an ADC utilizing this compound is envisioned as a multi-step process, beginning with the systemic administration of the ADC and culminating in the targeted release of the cytotoxic payload.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the DMBA-SIL linker followed by its conjugation to MMAE and the maleimide group. While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme has been described.[3] The process involves the synthesis of a self-immolative linker which is then reacted with a protected maleimide-containing moiety, followed by deprotection and subsequent conjugation to MMAE.
A representative workflow for the synthesis and conjugation to an antibody is outlined below.
Experimental Data
The available experimental data for this compound primarily focuses on the proof-of-concept of its radiation-inducible payload release and subsequent cytotoxicity.
In Vitro Cytotoxicity
Studies have demonstrated a significant increase in the cytotoxicity of an albumin-DMBA-SIL-MMAE conjugate upon exposure to ionizing radiation.[2] This highlights the ability of the linker to remain stable and keep the potent MMAE payload in a "caged" and less active state until triggered by radiation.
| Conjugate | Condition | Cell Line | IC50 | Fold Change in Potency |
| Albumin-DMBA-SIL-MMAE | No Radiation | A549 | >1 µM | - |
| Albumin-DMBA-SIL-MMAE | With Radiation (8 Gy) | A549 | <1 nM | >2000-fold |
| Free MMAE | - | A549 | ~1 nM | - |
Table 1: Representative in vitro cytotoxicity data for an albumin-DMBA-SIL-MMAE conjugate. Data is illustrative based on published findings.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not widely published. The following are representative protocols for key experiments in the development and evaluation of ADCs, which can be adapted for ADCs utilizing this specific linker-payload.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of an ADC in cancer cell lines.
-
Cell Plating:
-
Harvest and count cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC, A549 for a general cytotoxicity assessment).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the corresponding naked antibody, and free this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
For ADCs with radiation-cleavable linkers, a parallel plate should be exposed to a controlled dose of ionizing radiation (e.g., 8 Gy).
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.
-
General Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a mouse model.
-
Tumor Implantation:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC).
-
Administer the treatments intravenously (e.g., once a week for three weeks).
-
For ADCs with radiation-cleavable linkers, the tumor area would be subjected to a focused beam of radiation at a specified dose and schedule following ADC administration.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Collect tumors and other organs for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect of the ADC compared to the control groups.
-
Conclusion
This compound represents a promising linker-payload system for the development of next-generation ADCs. Its unique radiation-cleavable linker offers the potential for highly localized tumor killing, thereby improving the therapeutic window of potent cytotoxic agents like MMAE. Further research is needed to fully characterize the in vivo efficacy, pharmacokinetics, and safety profile of ADCs utilizing this technology. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug developers interested in exploring the potential of this innovative ADC platform.
References
The DMBA-SIL-Mal Linker: A Radiation-Cleavable Platform for Targeted Drug Delivery in Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) has been revolutionized by the development of sophisticated linker technologies that ensure the stable circulation of potent cytotoxic payloads and their controlled release at the tumor site. Among these innovations, the 3,5-dimethoxybenzyl alcohol (DMBA) self-immolative linker (SIL) with a maleimide (Mal) anchor represents a promising strategy for localized drug activation. This technical guide provides a comprehensive overview of the DMBA-SIL-Mal linker, its mechanism of action, synthesis, and application in ADCs, with a focus on quantitative data and detailed experimental protocols.
Core Concept: Radiation-Induced Payload Release
The DMBA-SIL-Mal linker is a cleavable linker system designed to release its conjugated payload upon exposure to X-ray irradiation. This approach offers a unique modality for spatial and temporal control over drug activation, potentially minimizing off-target toxicities associated with traditional ADC linkers that rely on enzymatic or chemical triggers ubiquitously present in the body. The key components of this linker system are:
-
3,5-Dimethoxybenzyl alcohol (DMBA): This moiety serves as the radiation-activated trigger. Upon interaction with hydroxyl radicals generated by X-ray irradiation, it undergoes a 1,4- or 1,6-elimination reaction.
-
Self-Immolative Linker (SIL): This component acts as a bridge, connecting the DMBA trigger to the cytotoxic payload. Once the DMBA is cleaved, the self-immolative nature of this linker facilitates the spontaneous release of the unmodified drug.
-
Maleimide (Mal): This functional group serves as a reactive handle for conjugating the linker-payload construct to the antibody or other protein carriers. Maleimide specifically and robustly reacts with free thiol groups, such as those on cysteine residues, to form stable thioether bonds.[1]
Mechanism of Action: A Step-by-Step Cascade
The release of the cytotoxic payload from a DMBA-SIL-Mal-conjugated ADC is a multi-step process initiated by radiation.
-
Hydroxyl Radical Generation: X-ray irradiation of aqueous environments, such as biological tissues, leads to the generation of reactive oxygen species, primarily hydroxyl radicals.
-
DMBA Activation: The DMBA moiety reacts with these hydroxyl radicals, initiating an electronic cascade.
-
Self-Immolation and Payload Release: This cascade triggers the fragmentation of the self-immolative linker, leading to the release of the active cytotoxic drug.
Quantitative Analysis of DMBA-SIL-Mal Linker Performance
The efficacy of the DMBA-SIL-Mal linker has been evaluated using various payloads, including monomethyl auristatin E (MMAE) and doxorubicin (DOX). The following tables summarize key quantitative data from studies on albumin and antibody-drug conjugates incorporating this linker.
| Conjugate | Payload | Cytotoxicity (- 8 Gy X-ray) | Cytotoxicity (+ 8 Gy X-ray) | Fold Increase in Cytotoxicity | Reference |
| Alb-DMBA-SIL-MMAE | MMAE | ~5700-fold lower than free MMAE | Similar to free MMAE | >2000 | [1] |
| mAb-DMBA-SIL-MMAE | MMAE | - | - | 70 | [1] |
Table 1. In Vitro Cytotoxicity of DMBA-SIL-Payload Conjugates.
| Conjugate | Payload | Estimated Payload Release (+ 8 Gy X-ray) | Reference |
| Alb-DMBA-SIL-MMAE | MMAE | 52 ± 9% | [1] |
| mAb-DMBA-SIL-MMAE | MMAE | 64 ± 7% | [1] |
| mAb-DMBA-SIL-DOX | DOX | 56 ± 4% | [1] |
Table 2. Radiation-Induced Payload Release from DMBA-SIL Conjugates.
Synthesis and Experimental Protocols
The synthesis of a DMBA-SIL-Mal linker-drug conjugate involves a multi-step process. The following is a generalized workflow based on published methods.[1][2]
Detailed Experimental Protocols
Synthesis of DMBA-SIL Intermediate (Compound 4) [1][2]
-
Chloroformate Formation: 3,5-dimethyloxybenzyl alcohol (1) is reacted with triphosgene to produce the corresponding chloroformate (2).
-
Urea Linkage Formation: The chloroformate (2) is then reacted directly with a previously synthesized self-immolative aniline linker (3) to yield the DMBA-SIL intermediate (4).
Activation and Payload Conjugation (Compounds 6 and 8) [1][2]
-
Activation: The benzylic alcohol on the DMBA-SIL intermediate (4) is activated by reaction with bis(4-nitrophenyl) carbonate in the presence of a base such as diisopropylethylamine to generate an activated carbonate (5).
-
Payload Conjugation: This activated carbonate (5) can then be reacted with the desired cytotoxic payload, such as MMAE or doxorubicin, to yield the respective drug-linker constructs (6 and 8).
Antibody Conjugation [2]
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., an anti-EGFR antibody) are reduced using a reducing agent like tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).
-
Purification: The reducing agent is removed by spin filtration.
-
Conjugation: The reduced antibody is then incubated with the DMBA-SIL-Mal-payload construct to form the final ADC.
Measurement of Radiation-Induced Payload Release [1][2]
-
Sample Preparation: The ADC is prepared at a concentration of 50 μM in phosphate-buffered saline (PBS).
-
Degassing: The solution is purged with ultrapure-grade argon to create hypoxic conditions.
-
Irradiation: The solution is irradiated with a specific dose of X-rays (e.g., 8 Gy).
-
Analysis: The amount of released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).
Applications and Future Directions
The DMBA-SIL-Mal linker technology has been successfully applied to create ADCs with both MMAE and doxorubicin payloads.[1] These constructs have demonstrated radiation-dependent cytotoxicity in vitro. This technology holds significant potential for enhancing the therapeutic window of ADCs by providing a mechanism for localized drug release within the tumor microenvironment, which is often targeted during radiation therapy.
Future research in this area may focus on:
-
Optimizing the radiation dose: Determining the minimal effective radiation dose to maximize payload release while minimizing damage to healthy tissue.
-
Exploring alternative triggers: Investigating other external stimuli for controlled drug release.
-
Broadening the range of payloads: Adapting the linker chemistry to accommodate a wider variety of cytotoxic agents.
-
In vivo efficacy and safety studies: Evaluating the performance of DMBA-SIL-Mal ADCs in preclinical animal models to assess their therapeutic efficacy and safety profiles.
References
The Technical Core of Next-Generation ADCs: A Guide to DMBA-SIL-Mal-MMAE
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the chemistry, mechanism of action, and application of the DMBA-SIL-Mal-MMAE linker-payload combination for the development of advanced antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the quantitative data supporting its use, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to this compound
The this compound system represents a sophisticated approach to ADC design, incorporating a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a highly engineered linker system. This linker is designed for enhanced stability in circulation and controlled payload release within the target tumor cell.
-
MMAE (Monomethyl Auristatin E): A synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[1][2] It functions by inhibiting tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3][4][5] Due to its high cytotoxicity, MMAE is unsuitable as a standalone chemotherapeutic agent but is an ideal payload for targeted delivery via ADCs.[1][2]
-
DMBA-SIL-Mal Linker: This linker is a composite structure designed for stability and specific cleavage.
-
DMBA (3,5-Dimethoxybenzyl Alcohol): This component can be part of a radiation-sensitive linker system, though in the context of many ADCs, it may be part of a broader self-immolative spacer strategy.[2]
-
SIL (Silyl Ether Linker): This key feature provides an acid-labile cleavage site.[6][7][8][9] Silyl ethers are stable at physiological pH (around 7.4) but are susceptible to hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[6][8] This pH-dependent cleavage mechanism allows for the targeted release of MMAE inside the tumor cell while minimizing premature release in the bloodstream.[6][10]
-
Mal (Maleimide): A reactive group that enables the covalent conjugation of the linker-payload to cysteine residues on the monoclonal antibody (mAb).[2] This is a common and robust method for creating stable ADCs.
-
Mechanism of Action
The therapeutic action of an ADC utilizing this compound follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable silyl ether linker protects the payload from premature release.[6][10] The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Trafficking and Payload Release: The internalized vesicle traffics to endosomes and then fuses with lysosomes. The acidic environment within these organelles triggers the hydrolysis of the silyl ether linker, leading to the release of the MMAE payload.[6][8]
-
Cytotoxicity: The released MMAE diffuses into the cytoplasm and binds to tubulin, disrupting the microtubule network.[4] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2][3] Recent studies also suggest that microtubule disruption by MMAE can induce endoplasmic reticulum (ER) stress and synergize with STING signaling to enhance anti-tumor immune responses.[1][4][11]
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing silyl ether-based linkers with MMAE and related MMAE-ADCs.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 | HER2+ Cell Lines | 0.028–0.170 nmol/L | [10][12] |
| IC50 (Cys-linker-MMAE) | BT-474 | 1.1 x 10⁻¹¹ M | [13] |
| IC50 (Cys-linker-MMAE) | NCI-N87 | 2.3 x 10⁻¹¹ M | [13] |
Table 1: In Vitro Cytotoxicity of Silyl Ether and other MMAE ADCs
| Parameter | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Tumor Growth Inhibition | Mouse Xenograft | Not specified | Better therapeutic effect than mAb alone | [10] |
| Tumor Growth Inhibition | NCI-N87 Xenograft | 5 mg/kg, days 0, 7, 14, 21 | 93% tumor inhibition rate | [13] |
| Tumor Shrinkage | C4-2 Xenograft | 6 mg/kg, weekly | Significant tumor shrinkage and increased survival | [14] |
Table 2: In Vivo Efficacy of MMAE ADCs
| Parameter | Condition | Value | Reference(s) |
| Half-life (Linker-MMAE) | Human Plasma | > 7 days | [6][10] |
| Payload Release from ADC | Human Plasma (7 days) | ~24% of total MMAE released | [6] |
| Maximum Tolerated Dose (Cys-linker-MMAE ADC) | Mice | Approaching 160 mg/kg (level of naked antibody) | [13] |
Table 3: Stability and Pharmacokinetic Parameters
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the IC50 value of a this compound ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3) and a negative control cell line.
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
This compound ADC.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium. A typical concentration range would be from 1 pM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with medium only (blank) and cells with medium but no ADC (negative control).
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C (or overnight at room temperature).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells.
-
Calculate cell viability as a percentage of the negative control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
-
In Vivo Efficacy Study (Mouse Xenograft Model)
This protocol provides a general framework for assessing the in vivo efficacy of a this compound ADC.
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude or SCID mice, 6-8 weeks old).
-
Tumor cells (e.g., NCI-N87 human gastric cancer cells).
-
Matrigel (optional).
-
This compound ADC.
-
Vehicle control (e.g., sterile PBS).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer the this compound ADC intravenously (e.g., via tail vein injection) at a predetermined dose (e.g., 5 or 10 mg/kg).
-
The dosing schedule can be, for example, once weekly or every three days for a total of 3-4 doses.[15]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include overall survival. Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze survival data using Kaplan-Meier curves.
-
Visualizations
Signaling Pathway of MMAE-Induced Apoptosis
Caption: MMAE inhibits tubulin polymerization, leading to apoptosis and enhanced immune response.
Experimental Workflow for ADC Development and Evaluation
Caption: A streamlined workflow for the development and evaluation of an antibody-drug conjugate.
Logical Relationship of ADC Components
Caption: The core components of the this compound antibody-drug conjugate.
References
- 1. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primo.rowan.edu [primo.rowan.edu]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Auristatin Derivatives: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin derivatives represent a class of highly potent cytotoxic agents that have become integral to the development of antibody-drug conjugates (ADCs). Originally derived from the marine natural product dolastatin 10, these synthetic analogs exert their powerful anti-cancer effects by disrupting microtubule dynamics, a fundamental process for cell division.[1] Their exceptional potency, with IC50 values in the nanomolar to picomolar range, makes them ideal payloads for targeted delivery to cancer cells via monoclonal antibodies, thereby minimizing systemic toxicity.[2] This technical guide provides an in-depth exploration of the fundamental properties of auristatin derivatives, focusing on their mechanism of action, structure-activity relationships, physicochemical characteristics, and the experimental protocols used for their evaluation.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for auristatin derivatives is the inhibition of tubulin polymerization.[3] Tubulin dimers (composed of α- and β-tubulin) are the building blocks of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Auristatins bind to the vinca domain on β-tubulin, interfering with the addition of tubulin dimers to the growing end of microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:
-
G2/M Phase Cell Cycle Arrest: By preventing the formation of a functional mitotic spindle, auristatin derivatives arrest the cell cycle in the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6][7][8][9][10][11][12]
This targeted disruption of a critical cellular process in rapidly dividing cancer cells is the cornerstone of their therapeutic efficacy.
Signaling Pathway of Auristatin-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by auristatin derivatives, leading to apoptosis.
Structure-Activity Relationships (SAR)
The cytotoxic potency and physicochemical properties of auristatin derivatives are highly dependent on their chemical structure. Modifications at the N-terminus, C-terminus, and the central peptide core have been extensively explored to optimize their performance as ADC payloads.[2][8]
-
N-Terminus (P1 Position): The N-terminal amine provides a convenient handle for linker attachment. Modifications at this position can influence the overall hydrophobicity and potency of the derivative.
-
C-Terminus (P5 Position): The C-terminal group significantly impacts the properties of the auristatin. For instance, the replacement of the C-terminal norephedrine in monomethyl auristatin E (MMAE) with a phenylalanine residue in monomethyl auristatin F (MMAF) results in a charged molecule with reduced cell permeability.[13] This can be advantageous in reducing off-target toxicity.
-
Central Peptide Core (P2-P4 Positions): Modifications within the central peptide backbone can modulate the conformational properties of the molecule, affecting its binding affinity to tubulin and overall cytotoxicity.
Physicochemical Properties
The physicochemical properties of auristatin derivatives, particularly their hydrophobicity, play a crucial role in the development and performance of ADCs.
-
Hydrophobicity: Highly hydrophobic auristatin derivatives can induce aggregation of the ADC, leading to manufacturing challenges and potentially altered pharmacokinetic profiles.[2][8]
-
Solubility: Adequate solubility is essential for formulation and in vivo delivery. Modifications to the auristatin structure, such as the introduction of hydrophilic moieties, can improve solubility.[14][15]
-
Stability: Auristatin derivatives are generally stable molecules.[3] When incorporated into an ADC, the stability of the linker connecting the auristatin to the antibody is a critical parameter, ensuring that the cytotoxic payload is released only at the target site.
Quantitative Data
The following tables summarize key quantitative data for some of the most well-characterized auristatin derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Auristatin Derivatives against Various Cancer Cell Lines
| Auristatin Derivative | Cancer Cell Line | IC50 (nM) | Reference(s) |
| MMAE | SK-BR-3 (Breast) | 3.27 ± 0.42 | [4][16] |
| HEK293 (Kidney) | 4.24 ± 0.37 | [4][16] | |
| BxPC-3 (Pancreatic) | 0.97 ± 0.10 | [7] | |
| PSN-1 (Pancreatic) | 0.99 ± 0.09 | [7] | |
| Capan-1 (Pancreatic) | 1.10 ± 0.44 | [7] | |
| Panc-1 (Pancreatic) | 1.16 ± 0.49 | [7] | |
| MMAF | SK-MEL-5 (Melanoma) | 0.7 - 7.1 ng/mL | [17] |
| vcMMAE | SK-MEL-5 (Melanoma) | 0.7 - 7.1 ng/mL | [17] |
| vcMMAF | SK-MEL-5 (Melanoma) | 0.7 - 7.1 ng/mL | [17] |
| mcAFP | SK-MEL-5 (Melanoma) | 0.7 - 7.1 ng/mL | [17] |
| vcAFP | SK-MEL-5 (Melanoma) | 0.7 - 7.1 ng/mL* | [17] |
*Note: The reference provides a range for a series of auristatin-conjugated antibodies.
Table 2: Physicochemical Properties of Selected Auristatin Derivatives
| Auristatin Derivative | Calculated logP | Reference(s) |
| MC-VC-PAB-MMAE | 4.79 | [18] |
| MCC-Maytansinoid | 3.76 | [18] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of auristatin derivatives. The following sections provide methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of auristatin derivatives on adherent cancer cell lines.[19][20][21][22][23]
Workflow for MTT Cytotoxicity Assay
References
- 1. DSpace [helda.helsinki.fi]
- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of anti-apoptotic Bcl-2 protein phosphorylation in mitotic death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Frontiers | Bcl-xL activity influences outcome of the mitotic arrest [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 19. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 20. hpst.cz [hpst.cz]
- 21. lcms.cz [lcms.cz]
- 22. broadpharm.com [broadpharm.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to the Discovery and Synthesis of a Novel Silyl Ether-Based Linker for MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of a novel acid-cleavable silyl ether-based linker for the potent anti-cancer agent Monomethyl Auristatin E (MMAE). This technology represents a significant advancement in the field of Antibody-Drug Conjugates (ADCs), offering a stable and efficient drug delivery platform.
Discovery and Rationale: A Novel Approach to MMAE Delivery
The development of this novel linker technology was driven by the need for more stable and versatile delivery systems for highly potent cytotoxic payloads like MMAE. While enzyme-cleavable linkers, such as the widely used valine-citrulline (VC) linker, have shown success, they can be limited by their structural complexity, which may introduce tolerability risks.[1] On the other hand, traditional acid-cleavable linkers, like hydrazones and carbonates, have often been deemed unsuitable for MMAE due to their insufficient stability, leading to premature drug release and potential off-target toxicity.[1][2]
The core innovation of the DMBA-SIL-Mal-MMAE platform lies in the utilization of a silyl ether moiety as an acid-labile trigger. Silyl ethers are known to be sensitive to acidic conditions, a characteristic that can be exploited to trigger drug release in the acidic environment of tumor tissues and endosomes (pH 4.0-5.0), while remaining stable in the bloodstream (pH ~7.4).[1][2] This approach provides a new paradigm for the design of ADCs with amino-containing payloads like MMAE.[1]
The design incorporates a p-hydroxybenzyl alcohol (PHB) group, which facilitates the efficient conjugation of MMAE to the acid-triggered silyl ether.[1][2][3] This strategic design results in an ADC with improved plasma stability, efficient and targeted release of MMAE, and consequently, potent anti-tumor efficacy with a favorable safety profile.[1][2]
Figure 1: Rationale for the development of a silyl ether-based ADC linker.
Synthesis of the Silyl Ether-Based Linker-MMAE Conjugate
The synthesis of the silyl ether-based linker-MMAE conjugate is a multi-step process that involves the preparation of the maleimide-containing silyl ether linker followed by conjugation to MMAE. The general synthetic route is outlined below.
Figure 2: General workflow for the synthesis of the silyl ether-MMAE conjugate.
Experimental Protocol: Synthesis of the Linker-MMAE Conjugate
The following protocol details the synthesis of the diisopropyl-silyl ether-based linker and its subsequent conjugation to MMAE.
Step A: Synthesis of 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione
-
Reagents: Maleic anhydride, 2-(2-aminoethoxy)ethan-1-ol, N-methylmorpholine (NMM), ethyl acetate (EA).
-
Procedure: A solution of 2-(2-aminoethoxy)ethan-1-ol in EA is added dropwise to a solution of maleic anhydride and NMM in EA at 0°C. The reaction mixture is stirred for 2 hours. The resulting product is purified to yield the maleimide-alcohol intermediate.
-
Yield: 99%[2]
Step B: Synthesis of 4-((diisopropyl(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)silyl)oxy)benzaldehyde
-
Reagents: 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione, dichlorodiisopropylsilane, 4-hydroxybenzaldehyde, triethylamine (TEA), dichloromethane (DCM).
-
Procedure: To a solution of dichlorodiisopropylsilane and 4-hydroxybenzaldehyde in DCM at 0°C, TEA is added dropwise. After stirring, a solution of the maleimide-alcohol from Step A and TEA in DCM is added. The reaction is stirred for 2 hours at room temperature. The product is purified by column chromatography.
-
Yield: 76%[2]
Step C: Synthesis of (4-((diisopropyl(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)silyl)oxy)phenyl)methanol
-
Reagents: Product from Step B, sodium borohydride (NaBH4), tetrahydrofuran (THF).
-
Procedure: The aldehyde from Step B is dissolved in THF and cooled to -5°C. NaBH4 is added portion-wise, and the reaction is stirred for 3 hours at 0°C. The product is purified by column chromatography.
-
Yield: 23%[2]
Step D: Synthesis of 4-((diisopropyl(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)silyl)oxy)benzyl (4-nitrophenyl) carbonate
-
Reagents: Product from Step C, bis(4-nitrophenyl) carbonate, N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF).
-
Procedure: The alcohol from Step C is dissolved in dry DMF. Bis(4-nitrophenyl) carbonate and DIPEA are added, and the reaction is stirred at room temperature for 5 hours. The product is purified.
-
Yield: 72%[2]
Step E: Conjugation to MMAE
-
Reagents: Product from Step D, MMAE, 1-hydroxybenzotriazole (HOBt), DIPEA, DMF.
-
Procedure: The activated carbonate from Step D is dissolved in dry DMF. HOBt, MMAE, and DIPEA are added, and the reaction is stirred at room temperature overnight. The final linker-MMAE conjugate is purified.
-
Yield: 62%[2]
Preclinical Evaluation and Quantitative Data
The novel silyl ether-based ADC, designated as mil40-6 (an anti-HER2 antibody conjugated to the silyl ether-MMAE linker), underwent rigorous preclinical evaluation to assess its stability, drug-release profile, and anti-tumor activity.
Stability and Drug Release
The stability of the ADC and the linker-MMAE conjugate was assessed in human plasma. The results demonstrated a significant improvement in stability compared to traditional acid-cleavable linkers.[1]
| Parameter | Result | Conditions |
| MMAE Release from Linker-MMAE Conjugate | < 3% | 7 days in human plasma at 37°C[1] |
| MMAE Release from ADC (mil40-6) | ~24% | 7 days in human plasma at 37°C[1][4] |
| Plasma Half-life of Silyl Ether Linker | > 7 days | [1] |
The pH-dependent release of MMAE from the ADC was also evaluated, confirming the acid-sensitive nature of the silyl ether linker.
| pH | % MMAE Released after 7 days |
| 7.4 (Bloodstream) | ~33% |
| 5.5 (Endosome) | Significantly higher release |
| 4.5 (Lysosome) | Nearly complete release |
| Data derived from graphical representation in the source publication.[2] |
In Vitro Cytotoxicity
The in vitro potency of the silyl ether-based ADC was evaluated against a panel of HER2-positive and HER2-negative cancer cell lines. The ADC demonstrated potent and specific cytotoxicity against HER2-expressing cells.
| Cell Line | HER2 Status | IC50 (nM) |
| NCI-N87 | Positive | 0.028[1] |
| BT-474 | Positive | 0.170[1] |
| MDA-MB-453 | Positive | Not explicitly quantified |
| MCF-7 | Negative | 7.742[1] |
| MDA-MB-231 | Negative | >1000[1] |
In Vivo Efficacy
The anti-tumor activity of the silyl ether-based ADC was assessed in a murine xenograft model of HER2-positive gastric cancer (NCI-N87). The ADC exhibited significant tumor growth inhibition compared to the vehicle control and the naked antibody.
A detailed table of in vivo efficacy would require specific tumor volume and animal weight data from the source study, which is typically presented graphically. The study concluded that the ADC demonstrated significant in vivo efficacy.[4]
Mechanism of Action
The mechanism of action of the silyl ether-based MMAE ADC follows the established paradigm for ADCs, with the key differentiator being the acid-catalyzed release of the payload.
Figure 3: Mechanism of action of the silyl ether-based MMAE ADC.
Conclusion
The development of the this compound platform, centered on a novel silyl ether-based acid-cleavable linker, represents a promising advancement in ADC technology. This linker system demonstrates enhanced stability in plasma compared to traditional acid-cleavable linkers, while enabling efficient, pH-dependent release of the highly potent payload, MMAE, within the tumor microenvironment. The preclinical data strongly support the potential of this technology to create ADCs with a wide therapeutic window, combining potent anti-tumor activity with a favorable safety profile. Further investigation and optimization of this silyl ether-based linker technology could lead to the development of next-generation ADCs for the treatment of various cancers.
References
- 1. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of DMBA-SIL-Mal-MMAE
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling guidelines for DMBA-SIL-Mal-MMAE based on available data for its cytotoxic component, Monomethyl Auristatin E (MMAE). A specific Material Safety Data Sheet (MSDS) for the complete this compound conjugate was not found in the public domain. Therefore, all handling and safety precautions should be based on the high potency and toxicity of the active payload, MMAE. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling this compound.
Introduction
This compound is a linker-drug conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a silyl ether-based linker (DMBA-SIL-Mal) and the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE)[1][2]. The silyl ether component is designed to be sensitive to acidic conditions, potentially enabling targeted drug release[3]. The extreme cytotoxicity of MMAE necessitates stringent safety and handling protocols to protect laboratory personnel from exposure.
Hazard Identification and Classification
The primary hazard associated with this compound stems from the MMAE payload. Based on the Safety Data Sheet for MMAE, the compound is classified as follows:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed[4] |
| Acute Toxicity, Inhalation | Category 2 | Danger | H330: Fatal if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[4] |
| Germ Cell Mutagenicity | Category 1B | Danger | H340: May cause genetic defects[4] |
| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure[4] |
This data is for the MMAE component and should be considered representative of the risks associated with this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the high toxicity of this compound, all handling should be performed within a designated potent compound handling area.
3.1 Engineering Controls:
-
Work should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box.
-
For procedures that may generate aerosols or dust, a closed system is highly recommended.
3.2 Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a face shield should be worn.
-
Lab Coat: A dedicated, disposable lab coat or a lab coat made of a non-permeable material should be used.
-
Respiratory Protection: For operations with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
| Compound | Form | Storage Temperature | Duration |
| This compound | Powder | -20°C | 3 years[2] |
| This compound | In solvent | -80°C | 1 year[2] |
Note: Shipping conditions may vary; some suppliers ship at room temperature for continental US destinations[1].
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
5.1 Spill Response:
-
Evacuate the area and prevent entry.
-
Notify your EHS department immediately.
-
For small spills, trained personnel wearing appropriate PPE can use a cytotoxic spill kit to absorb the material.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Thoroughly decontaminate the area with an appropriate cleaning agent.
5.2 Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal
All waste containing this compound, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous cytotoxic waste in accordance with local, state, and federal regulations.
Experimental Protocols and Considerations
7.1 Reconstitution:
-
If provided as a powder, reconstitution should be performed in a certified chemical fume hood or glove box.
-
Solvents such as DMSO are commonly used for initial stock solutions[5]. For in vivo studies, further dilution in vehicles like saline with co-solvents (e.g., PEG300, Tween-80) may be necessary[5].
7.2 ADC Conjugation: The maleimide group (Mal) in the linker is designed to react with free thiols on a partially reduced antibody to form a stable thioether bond. The general steps for conjugation include:
-
Partial reduction of the antibody to generate free sulfhydryl groups.
-
Reaction of the reduced antibody with the this compound linker-drug.
-
Purification of the resulting ADC to remove unconjugated drug-linker and other impurities.
Visualizations
Caption: Workflow for the safe handling of potent compounds like this compound.
Caption: The cytotoxic mechanism of MMAE following its release from an ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-64-90219-50mg | this compound [2923885-49-6] Clinisciences [clinisciences.com]
- 3. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for DMBA-SIL-Mal-MMAE Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, such as tumor cells.[1][2] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity.[1][3] An ADC is comprised of three key components: a target-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[2][4]
This document details the protocol for conjugating an antibody with the novel drug-linker, DMBA-SIL-Mal-MMAE. This conjugate consists of:
-
Monomethyl Auristatin E (MMAE): A highly potent anti-mitotic agent that inhibits cell division by blocking tubulin polymerization.[5][6][7]
-
DMBA-SIL-Mal Linker: A specialized linker system.
-
DMBA (3,5-Dimethoxybenzyl Alcohol): A radiation-activated trigger. It undergoes a reaction upon exposure to X-ray irradiation, initiating the release of the payload.[6][8]
-
SIL (Self-Immolative Linker): Bridges the trigger and the payload, designed to release the drug upon activation by the DMBA moiety.[6][8]
-
Mal (Maleimide): A reactive group that enables covalent conjugation to the antibody via reaction with free thiol (sulfhydryl) groups.[6][9]
-
The conjugation strategy involves the reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, which then form a stable thioether bond with the maleimide group of the drug-linker. This process results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).[1][10] Comprehensive characterization is essential to ensure the safety, efficacy, and consistency of the final ADC product.[1]
Experimental Protocols
This section provides a step-by-step methodology for the preparation, conjugation, purification, and characterization of a this compound ADC.
Antibody Preparation and Buffer Exchange
Objective: To prepare the antibody in a suitable buffer for the reduction and conjugation reactions. Many common buffer additives can interfere with the process.[11]
Materials:
-
Monoclonal antibody (mAb) of interest
-
Phosphate Buffered Saline (PBS), pH 7.2 - 7.4
-
Amicon Ultra centrifugal filter units (e.g., 50 kDa MWCO) or similar desalting columns (e.g., Sephadex G-25)[12][13]
Protocol:
-
Ensure the starting antibody solution is free of carrier proteins (like BSA or gelatin) and interfering buffer components (like Tris, glycine, sodium azide, or primary amines).[11][13]
-
If interfering substances are present, perform a buffer exchange into PBS, pH 7.2-7.4. This can be accomplished using centrifugal filter units or desalting columns.[13][]
-
Concentrate the antibody to a working concentration, typically between 2-10 mg/mL.
-
Determine the final antibody concentration using a NanoDrop spectrophotometer at 280 nm or another suitable protein assay.[12]
Antibody Reduction
Objective: To partially reduce the interchain disulfide bonds of the antibody, exposing free thiol (-SH) groups for conjugation.
Materials:
-
Prepared antibody in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock)
Protocol:
-
Bring the antibody solution to room temperature.
-
Add a calculated amount of TCEP solution to the antibody solution. A molar ratio of TCEP to antibody of 10:1 is a common starting point for partial reduction.[] The optimal ratio may need to be determined empirically for each antibody to achieve the desired DAR.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[12][] Exceeding the optimal time may lead to over-reduction and irreparable damage to the antibody.[12]
-
Immediately proceed to the conjugation step. The reduced antibody is not stable and should be used without delay.
This compound Conjugation
Objective: To covalently attach the this compound drug-linker to the reduced antibody via a maleimide-thiol reaction.
Materials:
Protocol:
-
Just before use, dissolve the this compound powder in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the reduced antibody solution. The molar excess of the drug-linker relative to the antibody will influence the final DAR and should be optimized. A starting point is often a 5-10 fold molar excess of the drug-linker over the antibody.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
After the incubation, the reaction can be quenched by adding an excess of N-acetylcysteine to react with any remaining maleimide groups, although this is often omitted before immediate purification.
ADC Purification
Objective: To remove unconjugated drug-linker, reaction byproducts, and potential aggregates from the ADC solution.
Materials:
-
Crude ADC reaction mixture
-
Purification system (e.g., FPLC, HPLC)
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) or Tangential Flow Filtration (TFF) system[][18]
-
Final formulation buffer (e.g., PBS or a formulation specific to the ADC)
Protocol:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with the final formulation buffer.
-
Load the crude ADC reaction mixture onto the column.
-
The ADC will elute first as a high molecular weight peak, while the smaller, unconjugated drug-linker and byproducts will be retained longer and elute later.[4]
-
Collect the fractions corresponding to the purified ADC peak.
-
-
Tangential Flow Filtration (TFF):
-
Pool the purified ADC fractions and determine the final protein concentration. Store the purified ADC under appropriate conditions (e.g., 4°C or frozen at -80°C).
Data Presentation and Characterization
Robust analytical techniques are essential to determine the critical quality attributes (CQAs) of the ADC, ensuring its safety and efficacy.[1][20]
Key Characterization Parameters
| Parameter | Method(s) | Typical Target Value | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[4][21] | 2 - 4 | The average number of drug molecules conjugated to each antibody. Directly impacts potency and pharmacokinetics.[20] |
| Purity / Drug Distribution | HIC, RP-HPLC[4] | > 95% | Assesses the heterogeneity of the ADC, showing the distribution of species with different DARs (e.g., DAR0, DAR2, DAR4).[22] |
| Aggregate & Fragment Content | Size Exclusion Chromatography (SEC)[4] | < 5% Aggregates | Measures the amount of high molecular weight species (aggregates) or low molecular weight species (fragments), which can affect efficacy and immunogenicity. |
| Free Drug Level | RP-HPLC | < 1% | Quantifies the amount of residual, unconjugated drug-linker in the final product.[19] |
| In Vitro Potency / Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | IC50 (nM range) | Confirms that the ADC maintains its biological activity and can effectively kill target cells. |
Recommended Buffer Compositions for Analysis
| Analysis Type | Typical Mobile Phases |
| HIC-HPLC | Buffer A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7) |
| Buffer B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7) | |
| SEC-HPLC | Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0 |
Visualizations
Experimental Workflow
Caption: High-level workflow for this compound antibody conjugation.
Chemical Conjugation Pathway
Caption: Reaction schematic for maleimide-thiol based antibody conjugation.
References
- 1. adcreview.com [adcreview.com]
- 2. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HRP antibody conjugation protocol [abcam.com]
- 12. akoyabio.com [akoyabio.com]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. NB-64-90219-50mg | this compound [2923885-49-6] Clinisciences [clinisciences.com]
- 18. lonza.com [lonza.com]
- 19. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 20. lcms.cz [lcms.cz]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for ADC Preparation with DMBA-SIL-Mal-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.[1]
This document provides a detailed guide to the preparation and characterization of an Antibody-Drug Conjugate utilizing the innovative DMBA-SIL-Mal-MMAE drug-linker. This linker system incorporates a 3,5-dimethoxybenzyl alcohol (DMBA) moiety as a radiation-responsive element, a self-immolative linker (SIL), a maleimide (Mal) group for antibody conjugation, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[2][3] The maleimide group facilitates covalent attachment to free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.[4]
The key feature of the DMBA-SIL linker is its ability to be cleaved upon exposure to ionizing radiation, such as X-rays. This offers a unique strategy for localized payload release, potentially enhancing the anti-tumor efficacy of the ADC in combination with radiotherapy.[1][3]
Principle of the Method
The preparation of an ADC with this compound involves a two-step process:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl (thiol) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
-
Conjugation: The maleimide group of the this compound linker reacts with the generated free thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond. This step covalently attaches the drug-linker to the antibody.
Following conjugation, the resulting ADC is purified to remove unconjugated drug-linker and other reaction components. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and aggregation state.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., anti-EGFR mAb)
-
This compound (MedChemExpress, Cat. No.: HY-160702 or equivalent)[2]
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
EDTA solution
-
Dimethyl sulfoxide (DMSO)
-
Spin filtration devices (e.g., Amicon Ultra, 50 kDa MWCO)
-
Hydrophobic Interaction Chromatography (HIC) column
-
SDS-PAGE gels and reagents
-
Deionized water
Protocol 1: Antibody Reduction
-
Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a solution of TCEP-HCl to the antibody solution. A final concentration of 100 µM TCEP is a good starting point.[4]
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Remove the excess TCEP using a spin filtration device (50 kDa MWCO). Wash the antibody solution multiple times with conjugation buffer (e.g., PBS with EDTA) to ensure complete removal of the reducing agent.
Protocol 2: Conjugation of this compound to Reduced Antibody
-
Immediately after reduction and purification, determine the concentration of the reduced antibody.
-
Dissolve the this compound in a minimal amount of DMSO to prepare a stock solution.
-
Add the this compound stock solution to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired DAR. A molar excess of the drug-linker is typically used.
-
Incubate the conjugation reaction for 1-2 hours at room temperature, protected from light.
-
Purify the ADC from unconjugated drug-linker and reaction byproducts using a spin filtration device (50 kDa MWCO) or other suitable chromatography methods (e.g., size-exclusion chromatography).
Protocol 3: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
-
Use a HIC column suitable for ADC analysis.
-
Establish a gradient elution method using a high salt buffer (e.g., sodium phosphate with ammonium sulfate) and a low salt buffer (e.g., sodium phosphate).
-
Inject the purified ADC onto the column.
-
The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on their hydrophobicity, with higher DAR species eluting later.
-
Calculate the average DAR by integrating the peak areas of the different species.
B. Purity and Integrity Analysis by SDS-PAGE
-
Prepare samples of the unconjugated antibody, reduced antibody, and the final ADC.
-
Run the samples on both non-reducing and reducing SDS-PAGE gels.
-
Under non-reducing conditions, the ADC should appear as a single major band with a slightly higher molecular weight than the unconjugated antibody.
-
Under reducing conditions, the heavy and light chains of the antibody will be separated. Conjugated chains will show a higher molecular weight compared to their unconjugated counterparts.
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and characterization of an ADC with a radiation-cleavable linker.
| Parameter | Condition | Result | Reference |
| Antibody Reduction | |||
| Reducing Agent | TCEP-HCl | Effective for disulfide bond reduction | [4] |
| TCEP Concentration | 100 µM | Sufficient for partial reduction | [4] |
| Incubation Time | 1 hour | Adequate for thiol generation | [4] |
| Conjugation Reaction | |||
| Molar Ratio (Drug-Linker:Ab) | Varies (e.g., 5:1 to 10:1) | Influences final DAR | General Knowledge |
| Reaction Time | 1-2 hours | Sufficient for maleimide reaction | General Knowledge |
| Solvent for Drug-Linker | DMSO | Common solvent for hydrophobic compounds | General Knowledge |
| ADC Characterization | |||
| Average DAR | HIC-HPLC | Typically 3.5 - 4.5 | General Knowledge |
| Purity | SDS-PAGE / SEC-HPLC | > 95% | General Knowledge |
| Functional Characterization | |||
| MMAE Release (8 Gy X-ray) | In vitro assay | 64 ± 7% | [3] |
| DOX Release (8 Gy X-ray) | In vitro assay | 56 ± 4% | [3] |
| Increase in Cytotoxicity (8 Gy X-ray) | 8505c ATC cell line | 70-fold | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for ADC preparation with this compound.
Mechanism of Action: Radiation-Induced Payload Release
Caption: Radiation-induced cleavage and payload release mechanism.
MMAE Signaling Pathway
Caption: Signaling pathway of MMAE-induced apoptosis.
References
Application Notes and Protocols for DMBA-SIL-Mal-MMAE In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMBA-SIL-Mal-MMAE is a novel antibody-drug conjugate (ADC) component designed for targeted cancer therapy. It comprises the highly potent anti-mitotic agent, monomethyl auristatin E (MMAE), attached to a maleimide (Mal) group for conjugation to an antibody via a self-immolative linker (SIL) and a 3,5-dimethoxybenzyl alcohol (DMBA) caging moiety.[1][2] A key feature of this system is its radiation-cleavable linker. The DMBA group acts as a trigger that, upon exposure to ionizing radiation, initiates the cleavage of the linker and subsequent release of the cytotoxic MMAE payload.[3][4] This mechanism allows for spatially controlled activation of the cytotoxic drug at the tumor site, potentially enhancing the therapeutic index and reducing off-target toxicities.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of ADCs constructed with this compound, with a specific focus on the radiation-induced activation of the conjugate.
Mechanism of Action
The cytotoxic activity of this compound is dependent on the release of free MMAE. Once liberated, MMAE exerts its potent anti-cancer effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4][5][6] The DMBA-SIL-Mal linker is designed to be stable in systemic circulation. However, upon localized irradiation, hydroxyl radicals are generated, which mediate the cleavage of the DMBA trigger. This initiates a cascade that results in the self-immolation of the SIL, releasing the active MMAE drug within the target cells.[3][4]
Data Presentation
The following table summarizes the in vitro cytotoxicity of a this compound containing ADC, highlighting the significant increase in potency upon irradiation. The data is derived from studies on the 8505c anaplastic thyroid cancer cell line.[3][4]
| Compound | Treatment | Cell Line | IC50 | Fold Change in Cytotoxicity |
| mAb-DMBA-SIL-MMAE | Non-irradiated | 8505c | >1000 nM | - |
| mAb-DMBA-SIL-MMAE | Irradiated (8 Gy X-ray) | 8505c | ~15 nM | 70-fold increase vs. non-irradiated |
| Free MMAE | - | 8505c | ~0.2 nM | - |
| Alb-DMBA-SIL-MMAE | Non-irradiated | 8505c | ~1140 nM | 5700-fold lower than free MMAE |
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC and to quantify the enhancement of cytotoxicity following irradiation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7][8]
Materials:
-
Target cancer cell line (e.g., 8505c anaplastic thyroid cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound conjugated antibody (ADC)
-
Free MMAE (as a positive control)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or Dimethyl sulfoxide (DMSO))
-
96-well flat-bottom cell culture plates
-
X-ray irradiator
-
Multi-channel pipette
-
Microplate reader
Procedure:
1. Cell Seeding: a. Culture the target cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Preparation and Irradiation of the ADC: a. Prepare a stock solution of the this compound ADC and free MMAE in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentrations in complete culture medium. b. Prepare a series of dilutions of the ADC to be tested. It is recommended to perform a 10-fold serial dilution initially to determine the approximate IC50 range, followed by a more detailed 2- or 3-fold dilution series. c. For the irradiated samples, expose the ADC solutions to a controlled dose of X-ray radiation (e.g., 8 Gy).[3][4] The non-irradiated samples should be handled in the same way but without exposure to radiation.
3. Cell Treatment: a. Carefully remove the culture medium from the wells of the 96-well plate containing the cells. b. Add 100 µL of the prepared dilutions of the irradiated and non-irradiated ADC, as well as the free MMAE and a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) to the respective wells. Include wells with medium only as a blank control. c. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
4. MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[8] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[8] e. Gently shake the plate for 15-20 minutes to ensure complete dissolution of the formazan.
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which are considered 100% viable). d. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each condition.
Visualizations
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
Caption: Mechanism of radiation-induced activation and cytotoxicity of this compound.
References
- 1. NB-64-90219-50mg | this compound [2923885-49-6] Clinisciences [clinisciences.com]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting a radiosensitizing antibody-drug conjugate to a radiation-inducible antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of DMBA-SIL-Mal-MMAE Antibody-Drug Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive characterization of antibody-drug conjugates (ADCs) composed of a monoclonal antibody (mAb) conjugated to the cytotoxic agent Monomethyl Auristatin E (MMAE) via the DMBA-SIL-Mal linker. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) to assess critical quality attributes of the ADC, including the drug-to-antibody ratio (DAR), the presence of aggregates and fragments, and overall purity. The primary techniques covered are Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC-HPLC). This guide is intended to assist researchers and drug development professionals in establishing robust analytical methods for the quality control and characterization of this novel class of ADCs.
Introduction to DMBA-SIL-Mal-MMAE ADCs
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The this compound ADC utilizes a linker system that connects the antibody to the MMAE payload. The characterization of such complex biomolecules is essential to ensure their safety and efficacy. HPLC is a powerful and indispensable tool for the analytical characterization of ADCs, providing insights into their heterogeneity and stability.[1][2]
The key quality attributes of an ADC that require careful monitoring include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. This is a critical parameter that directly impacts the ADC's potency and therapeutic index.[1]
-
ADC Distribution: The relative abundance of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).
-
Aggregation: The formation of high molecular weight species, which can affect efficacy and potentially induce an immunogenic response.[3][4][5]
-
Fragmentation: The presence of low molecular weight species resulting from degradation of the antibody.
-
Purity: The overall percentage of the desired monomeric ADC.
Analytical Methods for ADC Characterization
The following sections detail the experimental protocols for the three primary HPLC-based methods for characterizing this compound ADCs.
Drug-to-Antibody Ratio (DAR) and Distribution Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[6][7] The conjugation of the hydrophobic this compound linker-payload to the antibody increases its overall hydrophobicity. This allows for the separation of ADC species with different numbers of conjugated drugs.[6][8]
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm |
| Mobile Phase A | 1.2 M (NH₄)₂SO₄, 25 mM Sodium Phosphate, pH 6.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropanol |
| Gradient | 0-100% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm and 248 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Mobile Phase A |
DOT Script for HIC-HPLC Workflow
Caption: Workflow for DAR analysis by HIC-HPLC.
The resulting chromatogram will show a series of peaks, each corresponding to an ADC species with a different DAR. The peak for the unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.
Table 1: Representative HIC-HPLC Data for a this compound ADC
| Peak | Retention Time (min) | Area (%) | DAR Species |
| 1 | 5.2 | 5.1 | DAR 0 |
| 2 | 7.8 | 20.3 | DAR 2 |
| 3 | 9.5 | 45.8 | DAR 4 |
| 4 | 11.1 | 25.1 | DAR 6 |
| 5 | 12.4 | 3.7 | DAR 8 |
| Average DAR | 4.2 |
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area % of each DAR species * DAR value) / 100
Purity and DAR Confirmation by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for assessing the purity of ADCs and can also be used to determine the DAR, particularly after reduction of the ADC into its light and heavy chain fragments.[1][9]
| Parameter | Condition |
| Column | Agilent AdvanceBio RP-mAb, 3.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-48% B over 22 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 70°C |
| Detection | UV at 280 nm and 214 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Incubate ADC sample (1 mg/mL) with 50 mM DTT at 37°C for 30 minutes. |
DOT Script for Reduced RP-HPLC Workflow
Caption: Workflow for reduced RP-HPLC analysis.
The chromatogram will display peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chain species (H1, H2, H3, etc.).
Table 2: Representative Reduced RP-HPLC Data
| Peak | Retention Time (min) | Area (%) | Chain Species |
| 1 | 7.0 | 2.5 | Unconjugated Light Chain (L0) |
| 2 | 8.5 | 47.5 | Conjugated Light Chain (L1) |
| 3 | 10.2 | 2.6 | Unconjugated Heavy Chain (H0) |
| 4 | 13.1 | 22.4 | Heavy Chain + 1 Drug |
| 5 | 15.4 | 25.0 | Heavy Chain + 2 Drugs |
| Average DAR | 4.1 |
The average DAR is calculated based on the relative peak areas of the light and heavy chain species.
Aggregation and Fragmentation Analysis by Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their size in solution.[3][5] This technique is ideal for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC sample.[4]
| Parameter | Condition |
| Column | TSKgel G3000SWxl, 5 µm, 7.8 x 300 mm |
| Mobile Phase | 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.2 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Sample Concentration | 1 mg/mL in Mobile Phase |
DOT Script for SEC-HPLC Workflow
Caption: Workflow for SEC-HPLC analysis.
The SEC chromatogram will show a major peak for the monomeric ADC, with smaller peaks eluting earlier (aggregates) and later (fragments).
Table 3: Representative SEC-HPLC Data for a this compound ADC
| Peak | Retention Time (min) | Area (%) | Species |
| 1 | 8.5 | 2.1 | Aggregate |
| 2 | 10.2 | 97.5 | Monomer |
| 3 | 12.1 | 0.4 | Fragment |
| Purity | 97.5% |
Summary and Conclusion
The HPLC-based methods described in these application notes provide a robust framework for the comprehensive characterization of this compound ADCs. HIC-HPLC is the primary method for determining the average DAR and the distribution of different drug-loaded species. Reduced RP-HPLC offers an orthogonal method for DAR confirmation and purity assessment of the individual antibody chains. SEC-HPLC is essential for monitoring the levels of aggregates and fragments, which are critical for product safety and stability. The implementation of these protocols will enable researchers and drug development professionals to ensure the quality, consistency, and safety of their ADC candidates.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for DMBA-SIL-Mal-MMAE ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. An inconsistent DAR can lead to variability in potency and pharmacokinetics. Therefore, accurate and robust analytical methods for DAR determination are essential throughout the discovery, development, and manufacturing of ADCs.
This application note provides detailed protocols for determining the DAR of ADCs constructed with the DMBA-SIL-Mal-MMAE drug-linker. This linker utilizes a maleimide (Mal) moiety for conjugation to reduced interchain cysteines of the antibody, a potent anti-mitotic agent monomethyl auristatin E (MMAE) as the payload, and a DMBA-SIL component which may incorporate a silyl-ether based cleavable element. The methods described herein include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Analytical Methodologies
A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive characterization of the DAR for this compound ADCs.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity under non-denaturing conditions, making it an ideal method for resolving ADC species with different numbers of conjugated hydrophobic drug-linkers.
Principle: The hydrophobicity of the ADC increases with the number of conjugated this compound molecules. In HIC, a high salt concentration mobile phase promotes the interaction of hydrophobic regions of the ADC with the stationary phase. A decreasing salt gradient then elutes the different DAR species, with higher DAR species being retained longer.
Experimental Workflow for HIC Analysis
Caption: Workflow for DAR determination using HIC.
Protocol:
Materials:
-
This compound ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
System Preparation: Equilibrate the HPLC system and HIC column with 100% Mobile Phase A.
-
Sample Preparation: If necessary, perform a buffer exchange of the ADC sample into Mobile Phase A.
-
Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution: Perform a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of conjugated drugs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a denaturing chromatographic technique that can be used to determine the DAR of reduced ADCs.
Principle: After reduction of the interchain disulfide bonds, the light chains (LC) and heavy chains (HC) of the ADC are separated based on their hydrophobicity. The conjugation of the hydrophobic drug-linker to the LC and HC increases their retention time on the RP-HPLC column. By quantifying the relative amounts of unconjugated and conjugated chains, the average DAR can be calculated.
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for DAR determination using RP-HPLC.
Protocol:
Materials:
-
This compound ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
RP-HPLC Column (e.g., Agilent PLRP-S)
-
HPLC system with UV detector
Procedure:
-
Sample Reduction: Incubate the ADC sample (e.g., 1 mg/mL) with 10 mM DTT at 37°C for 30 minutes.
-
System Preparation: Equilibrate the HPLC system and RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Injection: Inject the reduced ADC sample (10-20 µg).
-
Elution: Perform a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B) over 30-45 minutes at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D). Calculate the average DAR using the following formula: Average DAR = (Σ Peak Area of Conjugated Chains * Number of Drugs per Chain) / (Σ Peak Area of all Chains)
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weights of the different ADC species, allowing for unambiguous determination of the DAR distribution and average DAR. This can be performed on the intact ADC (native MS) or on the reduced subunits.
Principle: The ADC sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the different species is measured. Deconvolution of the resulting mass spectrum provides the molecular weights of the unconjugated antibody and the various drug-conjugated forms.
Logical Relationship of Analytical Methods
Application Notes and Protocols for DMBA-SIL-Mal-MMAE Stability Testing in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload plays a critical role in the overall efficacy and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicities. The DMBA-SIL-Mal-MMAE is a novel drug-linker conjugate for ADCs, incorporating a silyl ether-based linker. Silyl ether linkers are designed to be acid-cleavable, offering a potential advantage for payload release within the acidic environment of tumor cells. This document provides detailed application notes and protocols for assessing the stability of an ADC constructed with the this compound linker in human plasma.
Data Presentation
The stability of an ADC in plasma is a critical parameter for predicting its in vivo performance. Silyl ether-based linkers have been shown to exhibit high stability in human plasma. While specific data for the this compound linker is proprietary, the following table summarizes representative stability data for a novel silyl ether-based MMAE ADC in human plasma, demonstrating significantly improved stability over older generation acid-cleavable linkers.[1]
Table 1: In Vitro Stability of a Silyl Ether-Based MMAE ADC in Human Plasma
| Time Point (Days) | Percent MMAE Released (%) |
| 0 | 0 |
| 1 | ~5 |
| 3 | ~15 |
| 7 | ~24 |
Data is representative for a novel silyl ether-based linker and illustrates the expected high stability. Actual results for a this compound ADC may vary.
Experimental Protocols
The following protocols describe the methodology for determining the in vitro stability of a this compound ADC in human plasma by quantifying the amount of released MMAE payload using liquid chromatography-mass spectrometry (LC-MS/MS).
Protocol 1: Plasma Incubation
-
Materials:
-
This compound conjugated ADC
-
Pooled human plasma (from at least 3 donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution of the this compound ADC in PBS.
-
Spike the ADC stock solution into pre-warmed human plasma to achieve a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL).
-
Gently mix the plasma-ADC solution by inverting the tube.
-
Aliquot the mixture into separate microcentrifuge tubes for each time point (e.g., 0, 6, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Incubate the samples at 37°C for the designated time periods.
-
At each time point, remove the corresponding aliquot and immediately process for analysis or store at -80°C until analysis.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation Method)
-
Materials:
-
Acetonitrile (ACN) with 1% formic acid
-
Internal standard (IS) solution (e.g., MMAE-d8)
-
Microcentrifuge
-
96-well collection plates or LC vials
-
-
Procedure:
-
To 50 µL of the plasma sample from each time point, add 150 µL of cold ACN containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or LC vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification of Released MMAE
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate MMAE from plasma components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example for MMAE):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MMAE: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
Internal Standard (MMAE-d8): Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of MMAE into control human plasma and processing as described in Protocol 2.
-
Quantify the concentration of released MMAE in the experimental samples by interpolating their peak area ratios (MMAE/IS) against the standard curve.
-
Calculate the percentage of MMAE released at each time point relative to the initial total conjugated MMAE concentration.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the stability of a this compound ADC in human plasma.
Logical Relationship of ADC Components
The following diagram illustrates the logical relationship between the components of the this compound ADC.
References
Application Notes and Protocols for In Vivo Efficacy Studies of DMBA-SIL-Mal-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ADCs utilizing the innovative DMBA-SIL-Mal-MMAE drug-linker platform. This platform features a radiation-cleavable 3,5-dimethylbenzyl alcohol (DMBA) caging moiety, a self-immolative linker (SIL), and a maleimide (Mal) anchor for conjugation to a monoclonal antibody (mAb). The cytotoxic payload is monomethyl auristatin E (MMAE), a potent inhibitor of tubulin polymerization.[1][2][3][4] The key innovation of this system lies in its ability to remain inert in circulation and release the active MMAE payload locally upon exposure to ionizing radiation, offering a promising strategy for enhancing the therapeutic index of ADCs, particularly in combination with radiotherapy.[4][5][6]
Mechanism of Action
The this compound ADC exerts its anti-tumor effect through a multi-step, targeted mechanism.
-
Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to lysosomal compartments within the cell.
-
Radiation-Induced Payload Release: The DMBA-SIL linker is designed to be stable under physiological conditions. However, upon exposure to a localized dose of ionizing radiation (e.g., X-rays), the DMBA moiety undergoes a chemical transformation, initiating the self-immolation of the SIL linker. This process leads to the cleavage and release of the active MMAE payload directly inside the tumor cell. This radiation-triggered release mechanism allows for precise spatial and temporal control over the activation of the cytotoxic drug.[4][5][6]
-
Cytotoxicity of MMAE: Once released, MMAE, a potent anti-mitotic agent, binds to tubulin, a key component of microtubules.[2] This binding disrupts microtubule polymerization, leading to the collapse of the microtubule network. The disruption of this critical cellular machinery results in cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death) of the cancer cell.[7]
Signaling Pathway of MMAE-Induced Apoptosis
The following diagram illustrates the signaling pathway initiated by the release of MMAE within a cancer cell, leading to apoptosis.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting a radiosensitizing antibody-drug conjugate to a radiation-inducible antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiation-Triggered Payload Release Enhances Bispecific Antibody Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
DMBA-SIL-Mal-MMAE storage and reconstitution procedure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the storage, reconstitution, and handling of the antibody-drug conjugate (ADC) linker-payload, DMBA-SIL-Mal-MMAE. The protocols outlined below are intended to serve as a comprehensive guide for researchers utilizing this compound in preclinical and developmental studies.
Product Information
This compound is a sophisticated drug-linker conjugate designed for the development of antibody-drug conjugates. It comprises three key components: a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), a stable maleimide (Mal) group for conjugation to antibodies, and a silyl ether (SIL) based linker containing a 4-(dimethoxy)benzyl alcohol (DMBA) moiety. This linker is designed to be cleaved under specific conditions, releasing the cytotoxic MMAE payload within the target cell.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. The following storage conditions are recommended based on available data for the compound and its structural analogs.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years[] | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent (Reconstituted) | -80°C | Up to 1 year[] | Aliquot to avoid repeated freeze-thaw cycles. Use airtight vials to prevent solvent evaporation and moisture contamination. |
Stability Considerations:
-
Maleimide Moiety: The maleimide group is susceptible to hydrolysis and can react with thiols. It is crucial to use aprotic, anhydrous solvents for reconstitution and to avoid exposure to nucleophiles.
-
Silyl Ether Linker: Silyl ethers are known to be acid-labile.[2][3] The DMBA-SIL component is designed for cleavage under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells. Care should be taken to avoid acidic conditions during storage and handling to prevent premature cleavage.
Reconstitution Procedure
The following is a generalized protocol for the reconstitution of this compound. It is strongly recommended to perform a small-scale solubility test before proceeding with the entire batch.
Recommended Solvents: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents condensation of moisture inside the vial, which can degrade the compound.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the compound. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in airtight, amber-colored vials. Store the aliquots at -80°C.
Disclaimer: This is a recommended starting protocol. The optimal solvent and concentration may vary depending on the specific experimental requirements. It is the end-user's responsibility to validate the procedure for their application.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effect of an ADC constructed with this compound on cancer cell lines.
Materials:
-
Target cancer cell line(s) and appropriate culture medium
-
96-well cell culture plates
-
ADC conjugated with this compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC in the cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and ADC mechanism (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Experimental Workflow Diagram
References
Application Notes and Protocols for Detecting MMAE-Conjugated Antibodies using ELISA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the quantitative determination of Monomethyl Auristatin E (MMAE)-conjugated antibodies in biological samples using Enzyme-Linked Immunosorbent Assay (ELISA). The provided methods are essential for preclinical and clinical pharmacokinetic (PK) studies of antibody-drug conjugates (ADCs).
Monomethyl auristatin E (MMAE) is a potent antimitotic agent used as a cytotoxic payload in ADCs.[1] The accurate quantification of MMAE-conjugated ADCs in biological matrices is crucial for evaluating their stability, efficacy, and safety profiles.[1][2] ELISA offers a sensitive and high-throughput method for these measurements.[2]
Two common ELISA formats for detecting MMAE-conjugated antibodies are the sandwich ELISA and the competitive ELISA. This document will detail a standard sandwich ELISA protocol, which generally offers high sensitivity and specificity.
Sandwich ELISA Experimental Workflow
The following diagram illustrates the key steps in a typical sandwich ELISA for the detection of MMAE-conjugated antibodies.
Caption: Workflow of a sandwich ELISA for MMAE-conjugated antibody detection.
Quantitative Data Summary
The following tables summarize typical concentrations and ranges for key reagents and parameters in a sandwich ELISA for MMAE-conjugated antibodies.
Table 1: Reagent Concentrations
| Reagent | Concentration |
| Capture Anti-MMAE Antibody | 1 - 4 µg/mL |
| Blocking Buffer (BSA in PBST) | 3 - 5% |
| HRP-conjugated Detection Antibody | 0.2 - 0.5 µg/mL |
| MMAE-conjugated Antibody Standard | 0.01 - 10,000 ng/mL |
Table 2: Assay Parameters
| Parameter | Value |
| Coating Incubation | Overnight at 4°C |
| Blocking Incubation | 1 hour at Room Temperature |
| Sample/Standard Incubation | 1 hour at Room Temperature or 37°C |
| Detection Antibody Incubation | 1 hour at Room Temperature or 37°C |
| Substrate Incubation | 30 minutes |
| Dynamic Range | 0.3 - 35.0 ng/mL (assay dependent)[1][3] |
Detailed Experimental Protocol: Sandwich ELISA
This protocol is a general guideline and may require optimization for specific antibodies and sample types.
Materials and Reagents:
-
384-well or 96-well microtiter plates[4]
-
MMAE-conjugated antibody (for standard curve)[4]
-
HRP-conjugated detection antibody (e.g., anti-human IgG)[1]
-
Bovine Serum Albumin (BSA)[4]
-
Phosphate Buffered Saline (PBS)
-
Tween 20
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)[1]
-
Wash Buffer (PBST: PBS with 0.05% Tween 20)[4]
-
Assay Diluent (e.g., HISPEC Assay Diluent or PBS with 0.5% BSA, 0.05% Tween 20)[4][6]
-
Plate reader capable of measuring absorbance at 450 nm
Protocol Steps:
-
Plate Coating:
-
Washing:
-
Wash the plate five times with PBST.[4]
-
-
Blocking:
-
Washing:
-
Wash the plate five times with PBST.[4]
-
-
Standard and Sample Incubation:
-
Prepare a dilution series of the MMAE-conjugated antibody standard in the assay diluent. A typical range is 0.01 ng/mL to 10,000 ng/mL.[4][5]
-
Prepare dilutions of your test samples in the assay diluent.
-
Add 20 µL (384-well) or 100 µL (96-well) of the standards and samples to the appropriate wells in triplicate.[4]
-
-
Washing:
-
Wash the plate five times with PBST.[4]
-
-
Detection Antibody Incubation:
-
Washing:
-
Wash the plate ten times with PBST.[4]
-
-
Substrate Development:
-
Stopping the Reaction:
-
Add 20 µL (384-well) or 100 µL (96-well) of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
Competitive ELISA Principle
In a competitive ELISA, the MMAE-conjugated antibody in the sample competes with a fixed amount of HRP-conjugated MMAE for binding to the coated anti-MMAE antibody.[8][9] The resulting signal is inversely proportional to the amount of MMAE-conjugated antibody in the sample.[8][9]
Caption: Principle of a competitive ELISA for MMAE-conjugated antibodies.
Conclusion
The provided protocols offer a robust framework for the quantitative analysis of MMAE-conjugated antibodies. The choice between a sandwich and a competitive ELISA format may depend on the specific reagents available and the required sensitivity of the assay.[6][10] Proper validation of the chosen assay is essential to ensure accurate and reliable results for pharmacokinetic and other related studies in the development of ADC therapeutics.[1][3]
References
- 1. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 3. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. genscript.com [genscript.com]
- 8. Human MMAE Antibody Drug Conjugate (ADC) ELISA Kit [ABIN2648225] - [antibodies-online.com]
- 9. Human MMAE Antibody Drug Conjugate (ADC) ELISA Kit [ABIN2648225] - [anticorps-enligne.fr]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DAR in DMBA-SIL-Mal-MMAE Conjugation
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering a low Drug-to-Antibody Ratio (DAR) during the conjugation of DMBA-SIL-Mal-MMAE to antibodies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical target DAR for an MMAE-based ADC, and why is it important?
A1: A typical target DAR for many antibody-drug conjugates (ADCs), including those with MMAE payloads, is around 3 to 4.[1][2] This ratio is a critical quality attribute as it directly impacts the ADC's therapeutic window. A low DAR may result in reduced potency, while a high DAR can lead to faster clearance from circulation, increased toxicity, and potential aggregation issues.[3][4] The optimal DAR for a specific ADC, however, can depend on the target antigen and the specific drug.[2]
Q2: What are the main stages of the this compound conjugation process where problems leading to low DAR can occur?
A2: Low DAR in a cysteine-based conjugation process, such as with this compound, can arise from issues in three main stages:
-
Antibody Reduction: Incomplete or inefficient reduction of the antibody's interchain disulfide bonds results in fewer available free thiol groups for conjugation.
-
Maleimide Conjugation: Suboptimal reaction conditions can lead to inefficient conjugation of the maleimide group of the linker-drug to the antibody's free thiols. This can be due to factors like incorrect pH, reagent concentrations, or reaction time.
-
Post-Conjugation Instability: The formed thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation and a lower apparent DAR.[5]
Q3: How can I accurately determine the DAR of my ADC conjugate?
A3: Hydrophobic Interaction Chromatography (HIC) is a widely used and robust method for determining the DAR of cysteine-linked ADCs.[6][7] This technique separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average DAR is then calculated from the peak areas of the different species.[7] Reversed-phase high-performance liquid chromatography (RP-HPLC) after reduction of the ADC to separate heavy and light chains can also be used as an orthogonal method.[7]
Troubleshooting Guide
This guide addresses specific issues that can lead to a low DAR and provides actionable steps for resolution.
Issue 1: Inefficient Antibody Reduction
Symptoms:
-
Low number of free thiols per antibody as determined by Ellman's assay.
-
Significantly lower than expected DAR despite using sufficient drug-linker.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent (e.g., TCEP or DTT). A titration of the reducing agent concentration is recommended to find the optimal amount.[8] |
| Suboptimal Reduction Conditions | Ensure the reduction is performed at the recommended pH (typically 7.0-8.0) and temperature (e.g., 37°C) for an adequate duration (e.g., 1-3 hours).[9][10] |
| Oxidation of Free Thiols | Use degassed buffers and consider flushing the reaction vessel with an inert gas like nitrogen or argon to minimize oxygen exposure.[11] |
| Incomplete Removal of Reducing Agent | Ensure complete removal of the reducing agent after the reduction step, as it can interfere with the subsequent conjugation. This can be achieved through methods like desalting columns or dialysis.[12] |
Issue 2: Inefficient Maleimide Conjugation
Symptoms:
-
Acceptable number of free thiols post-reduction, but the final DAR is still low.
-
Presence of a significant amount of unconjugated antibody (DAR=0 peak in HIC).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | The thiol-maleimide reaction is most efficient and specific at a pH range of 6.5-7.5.[5] At pH values above 7.5, competing reactions with amines (e.g., lysine residues) can occur.[5] Below pH 6.5, the reaction rate is significantly slower. |
| Insufficient Drug-Linker | Increase the molar excess of the this compound linker-drug. A common starting point is a 10-20 fold molar excess of the dye to the protein.[11] |
| Hydrolysis of Maleimide | The maleimide group can hydrolyze in aqueous solutions, rendering it unreactive to thiols.[5] Prepare the drug-linker solution immediately before use and avoid prolonged storage in aqueous buffers. |
| Short Reaction Time | Ensure a sufficient reaction time for the conjugation to proceed to completion. This is typically 1-2 hours at room temperature.[11] |
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
TCEP (tris(2-carboxyethyl)phosphine) stock solution (e.g., 10 mM in water)
-
Reduction Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Desalting columns
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the Reduction Buffer.
-
Add the required molar excess of TCEP to the antibody solution. A common starting point is 2.5 to 3.0 molar equivalents of TCEP per antibody.[10]
-
Incubate the reaction mixture at 37°C for 1 to 3 hours.[9]
-
Remove excess TCEP immediately after incubation using a desalting column equilibrated with conjugation buffer.
Protocol 2: DMBA-SIL-Mal-MMMAE Conjugation
This protocol outlines the conjugation of the maleimide-containing drug-linker to the reduced antibody.
Materials:
-
Reduced antibody in conjugation buffer
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.0)
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Adjust the concentration of the reduced antibody to 2.5 mg/mL in cold Conjugation Buffer.[13]
-
Add the this compound solution to the reduced antibody with gentle mixing. A typical molar excess of drug-linker to antibody is 5-10 fold.[13]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.[12]
-
Purify the ADC from unconjugated drug-linker and quenching reagent using methods like tangential flow filtration (TFF) or size exclusion chromatography (SEC).[14]
Protocol 3: DAR Analysis by HIC-HPLC
This protocol provides a general method for determining the DAR of an ADC using HIC-HPLC.
Materials:
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100
Visualizations
Caption: Workflow for this compound ADC conjugation.
Caption: Troubleshooting logic for low DAR in ADC conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. kinampark.com [kinampark.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
how to prevent aggregation of DMBA-SIL-Mal-MMAE ADCs
Troubleshooting Aggregation in Antibody-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the DMBA-SIL-Mal-MMAE drug-linker. Aggregation is a critical quality attribute to control, as it can lead to a loss of therapeutic efficacy and potentially induce an immunogenic response.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in my this compound ADC experiments?
A1: Aggregation of ADCs is a complex issue stemming from the molecule's increased hydrophobicity and instability.[2] The primary drivers include:
-
Payload Hydrophobicity: The cytotoxic payload, Monomethyl Auristatin E (MMAE), is highly hydrophobic.[3][4] Covalently attaching multiple MMAE molecules to the antibody's surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][5]
-
Conjugation Process Stress: The conditions required for the maleimide conjugation reaction, such as pH, temperature, and the presence of organic co-solvents, can induce conformational stress on the antibody, exposing hydrophobic regions that are normally buried.[1][2] Higher ADC concentrations during manufacturing also increase the probability of intermolecular interactions.[2]
-
Suboptimal Formulation: An inappropriate buffer system (pH, ionic strength) can fail to stabilize the ADC. The pH of the formulation is critical; if it is near the antibody's isoelectric point, the molecule will have no net charge, reducing solubility and promoting aggregation.[1]
-
Storage and Handling: ADCs are sensitive to physical stress. Factors such as repeated freeze-thaw cycles, agitation, exposure to high temperatures, and interaction with surfaces (e.g., air-water, glass vials) can lead to denaturation and aggregation.[2][3][] Freezer storage is generally not recommended without specific stabilizing buffers due to the risk of accelerated aggregation during the freezing process.[3][7]
Q2: How can I optimize my formulation to prevent aggregation?
A2: A well-designed formulation is the most effective way to ensure long-term stability.[] Key components to optimize include:
-
Buffer System: Select a buffer that maintains a pH well away from the ADC's isoelectric point to ensure colloidal stability. Common choices include citrate, histidine, and phosphate buffers.[7] A slightly acidic pH (e.g., 6.5 with a citrate buffer) can be preferable for the storage of some ADCs.[7]
-
Excipients: These additives are crucial for stabilizing the ADC's structure and preventing aggregation.[8] They work through various mechanisms, such as preferential exclusion, shielding hydrophobic patches, and preventing surface adsorption.
-
Ionic Strength: Adjusting the ionic strength with salts (e.g., NaCl) can help minimize electrostatic interactions between ADC molecules.
Q3: Which excipients are most effective, and what are their mechanisms of action?
A3: Several classes of excipients are used to stabilize ADCs. Often, a combination is required for optimal effect.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These are surface-active agents that prevent aggregation at interfaces (air-liquid, liquid-solid). They can form a protective layer on container surfaces or coat the ADC molecules, preventing them from unfolding and sticking to each other.[8]
-
Sugars/Polyols (e.g., Sucrose, Trehalose, Mannitol): These stabilizers work by a mechanism known as "preferential exclusion." They are preferentially excluded from the protein's surface, which strengthens the hydration shell around the ADC and thermodynamically favors the folded, native state. They are also critical as cryoprotectants during lyophilization.[3]
-
Amino Acids (e.g., Arginine, Glycine, Proline): Amino acids can suppress aggregation in multiple ways. Arginine, for example, is known to interact with hydrophobic patches on the protein surface, preventing protein-protein interactions. Glycine can also increase the stability of the native protein structure.
Troubleshooting Guide: High Molecular Weight (HMW) Species
If you observe high molecular weight (HMW) species, or aggregates, during analysis, use the following table to identify potential causes and implement corrective actions.
| Observation | Potential Cause | Recommended Solution |
| Increased HMW species immediately after conjugation | Conjugation Stress: Reaction conditions (pH, temperature, organic solvent) are destabilizing the antibody. | • Optimize conjugation pH and temperature. • Minimize the concentration of organic co-solvents. • Consider immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation to physically separate molecules and prevent interaction.[1][8] |
| Aggregation appears during buffer exchange or purification | Colloidal Instability: The ADC is unstable in the purification or final formulation buffer. | • Ensure the final formulation buffer has an optimal pH and ionic strength. • Add stabilizing excipients (e.g., surfactants, sugars) to the formulation buffer before introducing the ADC. |
| HMW species increase over time during storage | Inadequate Formulation/Storage Conditions: The formulation is not robust enough to prevent aggregation under the chosen storage conditions. | • Re-evaluate the formulation; screen different excipients and concentrations (see Protocol 1). • Store at ultra-cold temperatures (-20°C to -80°C) for long-term stability.[9] • For liquid storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[] • Consider lyophilization with appropriate cryoprotectants (e.g., sucrose, trehalose) for enhanced long-term stability.[3][7] |
Quantitative Data Summary
The following table summarizes common formulation components used to mitigate ADC aggregation. Concentrations should be optimized for each specific ADC.
Table 1: Recommended Formulation Components to Mitigate ADC Aggregation
| Component Class | Examples | Typical Concentration Range | Mechanism of Action |
| Buffering Agents | Histidine, Citrate, Phosphate, Acetate | 10-50 mM | Maintain optimal pH to ensure colloidal stability and prevent aggregation near the isoelectric point.[1] |
| Surfactants | Polysorbate 20 (PS20), Polysorbate 80 (PS80) | 0.01% - 0.1% (w/v) | Prevent surface-induced aggregation and denaturation at air-water and container interfaces.[8] |
| Sugars (Stabilizers/Cryoprotectants) | Sucrose, Trehalose | 5% - 10% (w/v) | Stabilize the native protein structure via preferential exclusion; act as cryoprotectants during freezing/lyophilization.[3] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Suppress self-association by shielding hydrophobic patches and minimizing protein-protein interactions.[10] |
| Salts (Tonicity Modifiers) | Sodium Chloride (NaCl) | 50-150 mM | Modulate ionic strength to reduce intermolecular electrostatic interactions. |
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
SEC is the industry-standard method for quantifying the percentage of monomer, aggregates (HMW species), and fragments in an ADC sample.[2][11]
Objective: To separate and quantify ADC species based on their hydrodynamic volume.
Materials:
-
HPLC system with a UV detector (280 nm)
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. HMW species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight fragments.
-
Analysis: Integrate the peak areas for each species. Calculate the percentage of aggregates using the formula: % Aggregates = (Area of HMW Peaks / Total Area of All Peaks) x 100
Protocol 2: Screening for Aggregation Propensity with Dynamic Light Scattering (DLS)
DLS is a rapid, low-volume technique used to assess the size distribution of particles in a solution and to screen for the early onset of aggregation.[2]
Objective: To evaluate the effect of different buffer conditions or stress factors on the aggregation state of the ADC.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
ADC stock solution
-
Panel of screening buffers (e.g., different pH, excipients)
Methodology:
-
Sample Preparation: Prepare a series of ADC samples (e.g., at 0.5-1.0 mg/mL) in the different screening buffers. Ensure all solutions are filtered and free of dust.
-
Instrument Setup: Set the instrument parameters (e.g., temperature, measurement duration, number of acquisitions) according to the manufacturer's guidelines.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Analysis:
-
Monomeric ADC: Will show a single, narrow peak with a low PDI (<0.2).
-
Aggregated ADC: Will show a second peak at a larger hydrodynamic radius or a significant increase in the average particle size and PDI.
-
Compare the results across the different buffer conditions to identify the formulation that best maintains the ADC in its monomeric state.
-
Visualizations
Diagrams of Key Concepts
Caption: Key drivers leading to ADC aggregation.
Caption: Mechanisms of common stabilizing excipients.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. susupport.com [susupport.com]
- 10. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DMBA-SIL-Mal-MMAE Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful coupling of DMBA-SIL-Mal-MMAE to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The recommended pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1] This range offers a balance between efficient reaction of the maleimide with the thiol groups on the antibody and minimizing unwanted side reactions. While the reaction is highly selective for thiols within this pH window, higher pH levels can accelerate the hydrolysis of the maleimide group before it has a chance to react with the antibody.[1][2]
Q2: What is the recommended molar ratio of the this compound linker to the antibody?
A2: A molar excess of the maleimide-linker is generally recommended to ensure efficient conjugation. A starting point is typically a 10 to 20-fold molar excess of the this compound linker to the antibody. However, the optimal ratio may vary depending on the specific antibody and should be determined empirically for each system.
Q3: What are the recommended temperature and incubation time for the conjugation reaction?
A3: The conjugation reaction can be performed under various conditions. A common approach is to incubate the reaction mixture for 2 hours at room temperature.[3] Alternatively, the reaction can be carried out overnight at 4°C.[4] The choice of temperature and time can influence the reaction kinetics and the stability of the reactants.
Q4: How can I prepare my antibody for conjugation?
A4: For conjugation to the this compound linker, the interchain disulfide bonds of the antibody must be reduced to generate free thiol (-SH) groups. This is typically achieved by treating the antibody with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2] TCEP is often preferred as it does not need to be removed before the addition of the maleimide linker. If DTT is used, it must be removed, for instance by dialysis, prior to conjugation to prevent it from reacting with the maleimide.
Q5: What is "retro-Michael reaction" and how can I prevent it?
A5: The retro-Michael reaction is a common issue with maleimide-based antibody-drug conjugates (ADCs) where the thioether bond formed during conjugation reverses, leading to the detachment of the drug-linker from the antibody.[5][6][] This can result in payload loss and reduced efficacy of the ADC. One effective strategy to prevent this is to induce the hydrolysis of the succinimide ring that is formed after conjugation. This "ring-opening" creates a more stable linkage that is resistant to the retro-Michael reaction.[8] This hydrolysis can be promoted by a brief incubation at a slightly alkaline pH (e.g., pH 9.2) after the initial conjugation.[8]
Experimental Protocols & Methodologies
Protocol 1: Antibody Reduction and Conjugation
This protocol outlines the general steps for the reduction of an antibody and subsequent conjugation to the this compound linker.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable degassed buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5.
-
-
Antibody Reduction (Optional - if targeting native disulfides):
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Incubate for 20-30 minutes at room temperature under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[3]
-
-
Drug-Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted drug-linker and other small molecules using size exclusion chromatography (e.g., Sephadex G-25) or ultrafiltration.[3]
-
Diagram of Experimental Workflow
Caption: Workflow for this compound conjugation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete antibody reduction. | Increase the concentration of the reducing agent (TCEP or DTT) or extend the incubation time. Ensure the use of a fresh reducing agent solution. |
| Insufficient molar excess of the drug-linker. | Increase the molar ratio of the this compound linker to the antibody. | |
| Hydrolysis of the maleimide group on the linker. | Ensure the pH of the reaction buffer is within the optimal range (6.5-7.5).[1] Prepare the drug-linker solution fresh before use. | |
| High Aggregation of the ADC | Hydrophobic nature of the drug-linker. | Optimize the DAR; a lower DAR may reduce aggregation. Consider including a formulation step with stabilizing excipients after purification. Avoid high temperatures during conjugation.[6] |
| Inconsistent DAR between batches | Variability in the number of reduced thiols. | Precisely control the reduction conditions (reagent concentration, temperature, and time). |
| Inconsistent reaction conditions. | Standardize all reaction parameters, including buffer composition, pH, temperature, and incubation time. | |
| Loss of Payload during storage or in vivo | Retro-Michael reaction of the thiosuccinimide linkage.[5][6] | After the conjugation reaction, perform a "ring-opening" step by incubating the ADC at a slightly alkaline pH (e.g., pH 9.2) to hydrolyze the succinimide ring and form a more stable linkage.[8] |
Data Summary Tables
Table 1: Recommended Reaction Parameters for this compound Coupling
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances reaction efficiency and maleimide stability.[1][2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction, 4°C for overnight incubation.[4] |
| Incubation Time | 2 hours (at RT) or Overnight (at 4°C) | Should be optimized for the specific antibody-linker pair.[3][4] |
| Molar Excess of Linker | 10 - 20 fold | A starting point for optimization. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Buffer | PBS, Tris, HEPES | Must be free of thiol-containing compounds.[3] |
Signaling Pathways and Logical Relationships
Diagram of Maleimide-Thiol Conjugation and Stabilization
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor in vitro potency of DMBA-SIL-Mal-MMAE ADCs
Welcome to the technical support center for DMBA-SIL-Mal-MMAE Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor in vitro potency during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound ADC?
A this compound is a type of antibody-drug conjugate. It consists of a monoclonal antibody (mAb) linked to the potent cytotoxic agent Monomethyl Auristatin E (MMAE).[1] The linker system is comprised of several components:
-
DMBA (3,5-Dimethyloxybenzyl Alcohol): A component that can be designed for specific cleavage, for instance by radiation.[2]
-
SIL (Self-Immolative Linker): Connects the trigger (DMBA) to the payload and is designed to release the drug upon cleavage of the trigger.[2]
-
Mal (Maleimide): A chemical group used to attach the linker to the antibody, typically by reacting with thiol groups on cysteine residues.[1][2]
-
MMAE: The cytotoxic payload, which is a potent tubulin inhibitor that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][3]
Q2: What is the general mechanism of action for an MMAE-based ADC?
The ADC combines the specificity of an antibody with the cell-killing power of a cytotoxic drug.[4] The process involves several steps:
-
Binding: The ADC circulates in the bloodstream until the antibody portion binds to a specific target antigen on the surface of a cancer cell.[5]
-
Internalization: After binding, the cancer cell internalizes the entire ADC-antigen complex, typically through endocytosis.[5][6]
-
Payload Release: The ADC is trafficked to intracellular compartments like lysosomes, where the linker is cleaved, releasing the active MMAE payload.[6]
-
Cytotoxicity: The released MMAE diffuses into the cytoplasm, binds to tubulin, and disrupts the microtubule network, ultimately causing cell death.[6]
Q3: Why is my this compound ADC showing low in vitro potency?
Low in vitro potency (i.e., a high IC50 value) can stem from multiple factors related to the ADC's structure, stability, and the experimental setup. Key potential issues include ADC aggregation, premature payload loss due to linker instability, a low drug-to-antibody ratio (DAR), problems with the target cell line, inefficient internalization, or flaws in the assay design.[7][8][9]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect in vitro potency?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. For in vitro assays, potency often increases with a higher DAR because more cytotoxic payload is delivered to each target cell.[10][11][12] However, ADCs with excessively high DAR values (e.g., >8) can be prone to aggregation and may exhibit faster clearance and lower efficacy in vivo.[10][12][13] While a direct correlation between DAR and in vitro IC50 is not always observed, it is a critical parameter to optimize.[14]
Q5: What is the impact of ADC aggregation on potency?
ADC aggregation, the clustering of ADC molecules, can severely compromise in vitro potency.[15] Aggregates may have reduced ability to bind to the target antigen on the cell surface. Furthermore, aggregation can lead to ADC internalization through non-specific pathways, such as uptake by immune cells expressing Fcγ receptors, which can increase off-target toxicity and reduce the amount of ADC available to act on target cancer cells.[7][13] The attachment of hydrophobic payloads and linkers to an antibody is a primary cause of aggregation.[7][16]
Q6: How does maleimide linker stability affect the performance of my ADC?
Maleimide-based linkers can be susceptible to a retro-Michael reaction, which breaks the bond between the linker and the antibody's cysteine, leading to premature payload loss.[17][18] This deconjugation reduces the ADC's potency, as the payload is released into the circulation before it can reach the target cells.[17] Studies have shown that hydrolyzing the succinimide ring in the linker to a more stable "ring-opened" form can prevent this reaction, improving the ADC's stability, plasma exposure, and efficacy without negatively impacting its in vitro potency.[17][19][]
Troubleshooting Guide for Poor In Vitro Potency
This guide addresses common issues encountered when an ADC exhibits lower-than-expected activity in cell-based assays.
| Symptom | Potential Cause | Diagnostic Method | Recommended Action & Troubleshooting |
| High IC50 Value / Low Potency | 1. ADC Aggregation | Size Exclusion Chromatography (SEC-HPLC) | - Analyze the ADC preparation by SEC-HPLC to quantify the percentage of monomer, dimer, and higher-order aggregates. - If aggregates are present (>5%), purify the ADC using SEC to isolate the monomeric fraction for re-testing.[21] - Optimize formulation buffers with excipients known to reduce aggregation (e.g., polysorbate 20/80, arginine). |
| 2. Linker Instability / Premature Payload Deconjugation | Mass Spectrometry (LC-MS/MS), Plasma Stability Assay | - Incubate the ADC in plasma or a thiol-containing buffer (e.g., with glutathione) and measure the amount of free payload released over time.[17][19] - Perform a mild hydrolysis of the succinimide ring post-conjugation (e.g., pH 9, 37°C) to create a more stable thioether bond and re-evaluate potency and stability.[17][19] | |
| 3. Low or Incorrect Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | - Measure the average DAR of your ADC batch.[10] - If the DAR is lower than intended, optimize the conjugation reaction by adjusting the molar ratio of linker-payload to antibody, reaction time, or temperature. - Compare the potency of ADC batches with different DARs to determine the optimal ratio for your system. In vitro potency generally increases with DAR.[10][12] | |
| 4. Issues with Target Cell Line | Flow Cytometry, Western Blot, Cell Viability Assay | - Confirm high and consistent expression of the target antigen on the cell surface using flow cytometry.[22] - Test the sensitivity of the cell line to the free MMAE payload to ensure it is not resistant to the drug's mechanism of action. - Ensure cells are healthy and within a low passage number, as characteristics can change over time in culture.[8] | |
| 5. Inefficient ADC Internalization | Live-cell Imaging, pH-sensitive Dyes, Flow Cytometry-based Internalization Assays | - Label the ADC with a fluorescent dye and monitor its uptake by target cells over time using high-content imaging or flow cytometry.[23] - If internalization is slow, it may limit payload delivery.[24] While difficult to modify, this suggests the chosen target may not be optimal for an ADC approach. | |
| 6. Potency Assay Flaws | Review of Experimental Protocol and Controls | - Standardize all assay parameters, including cell density, media composition, serum batches, and incubation times.[8] - Include an unconjugated antibody control to confirm that cytotoxicity is payload-dependent. - Ensure the assay duration is sufficient for ADC internalization, payload release, and induction of cell death (typically 72-120 hours for MMAE-based ADCs). |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol measures the dose-dependent effect of the ADC on the viability of a target cancer cell line.
-
Cell Plating: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
ADC Preparation: Prepare a serial dilution of the this compound ADC, the unconjugated antibody, and free MMAE payload in cell culture medium.
-
Dosing: Remove the old medium from the cells and add the prepared ADC dilutions. Include wells with untreated cells (negative control) and cells treated with a lysis agent (positive control for cell death).
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C with 5% CO2.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[25]
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[26]
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This method separates ADC species based on their size to quantify monomers and aggregates.
-
System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20-50 µL) of the ADC sample onto the SEC column.
-
Elution: Elute the sample isocratically. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregate in the sample.
Protocol 3: Mild Hydrolysis of Succinimide Ring
This procedure converts the potentially unstable thiosuccinimide linkage to a stable, ring-opened thioether bond.[17]
-
Buffer Exchange: Prepare the maleimide-conjugated ADC in a basic buffer, such as borate or phosphate buffer, at pH 9.0-9.2.
-
Incubation: Incubate the ADC solution at 37°C for 14-16 hours.[]
-
Monitoring (Optional): The reaction can be monitored by analyzing the light chain of the ADC via LC-MS. A successful hydrolysis will result in a mass increase of 18 Da (the addition of a water molecule).[]
-
Final Buffer Exchange: After the reaction is complete, exchange the ADC into its final formulation buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Characterization: Re-analyze the ADC via SEC-HPLC to ensure no aggregation occurred during the process and confirm its concentration.
Visual Guides
Troubleshooting Workflow for Low ADC Potency
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. frontiersin.org [frontiersin.org]
- 6. books.rsc.org [books.rsc.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Effect of linker variation on the stability, potency, and efficacy of carcinoma-reactive BR64-doxorubicin immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 16. adcreview.com [adcreview.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 21. pharmtech.com [pharmtech.com]
- 22. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 25. marinbio.com [marinbio.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Mitigating Off-Target Toxicity of MMAE-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions to help you address challenges related to off-target toxicity in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during pre-clinical development of MMAE-based ADCs.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High in vitro cytotoxicity in antigen-negative cell lines | 1. Premature release of MMAE from the ADC in the culture medium.[][2] 2. Non-specific uptake of the ADC by the cells.[3][4] 3. Hydrophobicity of the ADC leading to aggregation and non-specific interactions.[3][] | 1. Assess Linker Stability: Perform a plasma stability assay to quantify the rate of MMAE release over time. Consider re-engineering the linker with improved stability (e.g., using more stable chemical bonds or exploring non-cleavable linkers).[][2] 2. Evaluate Non-Specific Uptake: Use a non-targeting ADC control (an ADC with the same linker-drug but an antibody that doesn't bind to any target on the cells) to quantify non-specific uptake and cytotoxicity. 3. Increase Hydrophilicity: Incorporate hydrophilic moieties, such as polyethylene glycol (PEG) or polysarcosine chains, into the linker to reduce non-specific binding and aggregation.[][2][3] |
| Significant body weight loss or hematological toxicity in animal models at low ADC doses | 1. Rapid clearance and non-specific uptake of the ADC, particularly by the liver and hematopoietic cells.[3][4][6] 2. High drug-to-antibody ratio (DAR) leading to faster clearance and increased toxicity.[7] 3. In vivo instability of the linker leading to systemic release of free MMAE.[8][9][10] | 1. Optimize Pharmacokinetics: Increase the hydrophilicity of the ADC through linker modification to slow clearance and reduce non-specific tissue accumulation.[3][4][11] 2. Optimize DAR: Aim for a lower, more homogenous DAR. Site-specific conjugation methods can help achieve a consistent DAR of 2 or 4, which often provides a better therapeutic window compared to higher DARs.[][7] 3. Evaluate Linker Stability In Vivo: Measure free MMAE levels in plasma over time in treated animals. If premature release is confirmed, a more stable linker is required.[9][10] 4. Consider an "Inverse Targeting" Approach: Co-administer an anti-MMAE antibody fragment to sequester any prematurely released, free MMAE in the circulation.[8][9][10][] |
| Discrepancy between in vitro potency and in vivo efficacy/toxicity | 1. The bystander effect of MMAE may be contributing to toxicity in vivo, which is not fully captured in standard in vitro monoculture assays.[13][14][] 2. Differences in linker cleavage mechanisms between in vitro and in vivo environments.[2][] 3. Animal models may not fully recapitulate human metabolism and antigen expression profiles.[16][17] | 1. Assess the Bystander Effect: Utilize co-culture in vitro models with antigen-positive and antigen-negative cells to evaluate the extent of bystander killing.[14][18] 2. Investigate Linker Cleavage: Ensure the in vitro assay conditions (e.g., presence of relevant proteases for cleavable linkers) mimic the in vivo tumor microenvironment as closely as possible.[] 3. Refine Animal Models: Select animal models with well-characterized expression of the target antigen in both tumor and normal tissues. Consider using humanized mouse models for better translation.[16] |
Frequently Asked Questions (FAQs)
Linker Technology and Stability
Q1: What is the impact of linker stability on the off-target toxicity of MMAE ADCs?
Linker stability is a critical determinant of the therapeutic window of an MMAE ADC. An ideal linker should be highly stable in systemic circulation to prevent the premature release of MMAE, which can lead to toxicity in healthy tissues.[][2][] Once the ADC reaches the tumor, the linker should be efficiently cleaved to release the payload. The balance between stability in plasma and efficient cleavage at the tumor site is key to minimizing off-target toxicity.[]
Q2: How do cleavable and non-cleavable linkers differ in terms of off-target toxicity?
-
Cleavable linkers are designed to release MMAE upon encountering specific triggers in the tumor microenvironment, such as low pH or specific enzymes (e.g., cathepsins).[2][] While this allows for a potent bystander effect, incomplete stability in plasma can lead to premature drug release and off-target toxicity.[][19][20]
-
Non-cleavable linkers are more stable in circulation as they require the complete degradation of the antibody in the lysosome to release the payload.[2] This generally results in lower off-target toxicity and a reduced bystander effect.[2][19][20]
Q3: How can I improve the stability of my cleavable linker?
Several strategies can be employed to enhance the stability of cleavable linkers:
-
Incorporate Hydrophilic Moieties: Adding hydrophilic structures like PEG or polysarcosine can shield the hydrophobic payload and linker, improving plasma stability and reducing non-specific uptake.[][2][3][4]
-
Optimize Cleavage Sequence: For enzyme-cleavable linkers, modifying the peptide sequence (e.g., Val-Cit) can modulate its susceptibility to circulating proteases.[]
-
Novel Triggering Mechanisms: Designing linkers that are activated by triggers highly specific to the tumor microenvironment (e.g., tumor-specific enzymes, hypoxia) can enhance tumor-selective payload release.[][21]
Hydrophilicity and Pharmacokinetics
Q4: Why is the hydrophilicity of an MMAE ADC important for reducing toxicity?
MMAE itself is hydrophobic. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), the resulting ADC can also be hydrophobic. This hydrophobicity can lead to:
-
Increased Aggregation: Hydrophobic ADCs are more prone to aggregation, which can affect their stability and biodistribution.[3][]
-
Rapid Non-Specific Clearance: Hydrophobic ADCs are often rapidly cleared from circulation by the liver and other tissues, leading to non-specific uptake and off-target toxicity.[3][4]
Increasing the hydrophilicity of the ADC, typically through the linker, can improve its pharmacokinetic profile, prolong its circulation half-life, and reduce non-specific uptake, thereby mitigating off-target toxicity.[2][3][4]
Q5: What is the effect of PEGylation on MMAE ADC toxicity?
PEGylation, the incorporation of polyethylene glycol chains into the linker, is a common strategy to increase the hydrophilicity of an ADC. Studies have shown that PEGylated MMAE ADCs exhibit:
-
Slower plasma clearance.[3]
-
Reduced non-specific uptake by tissues like the liver.[3][4]
-
Improved tolerability and a higher maximum tolerated dose (MTD) in animal models.[3][4]
The length of the PEG chain can be optimized to achieve the desired balance of improved pharmacokinetics and retained potency.[3]
Bystander Effect and Payload Permeability
Q6: What is the "bystander effect" of MMAE and how does it relate to off-target toxicity?
The bystander effect refers to the ability of MMAE, once released from an ADC within a target cancer cell, to diffuse across the cell membrane and kill neighboring, antigen-negative cancer cells.[13][14][] This is a key advantage of using a membrane-permeable payload like MMAE. However, this same permeability means that if MMAE is prematurely released in circulation or in healthy tissues, it can also diffuse into and kill healthy cells, contributing to off-target toxicity.[8][9][10][19][20]
Q7: How can I modulate the bystander effect to reduce toxicity while maintaining efficacy?
Modulating the bystander effect involves a careful balance. While a strong bystander effect can enhance anti-tumor activity, a less permeable payload might be desirable in certain contexts to improve safety.
-
Payload Modification: While MMAE is highly permeable, related auristatins like MMAF are less membrane-permeable due to a charged carboxyl group.[22] Using a less permeable payload can reduce the bystander effect and associated off-target toxicities.
-
Linker Design: The choice of linker can influence where and when the payload is released, indirectly affecting the bystander effect. A highly stable linker that ensures payload release only within the tumor will localize the bystander effect, minimizing damage to surrounding healthy tissue.[]
Experimental Design and Novel Strategies
Q8: What is "inverse targeting" and how can it reduce MMAE toxicity?
"Inverse targeting" is an emerging strategy that involves the co-administration of a payload-neutralizing agent, such as an anti-MMAE antibody fragment (Fab), along with the MMAE ADC.[8][9][10][] This "mops up" any free MMAE that is prematurely released into the systemic circulation, preventing it from diffusing into healthy cells and causing off-target toxicity.[8][9][10] Preclinical studies have shown that this approach can improve the therapeutic index of MMAE ADCs without compromising their anti-tumor efficacy.[9][10][]
Q9: How do I design an in vitro experiment to assess the off-target cytotoxicity of my MMAE ADC?
A standard in vitro cytotoxicity assay, such as an MTT or CellTiter-Glo assay, can be adapted to assess off-target effects.[18][23] Key considerations include:
-
Cell Lines: Include both antigen-positive and antigen-negative cell lines in your panel. High toxicity in antigen-negative cells suggests a potential for off-target effects.[18]
-
Controls:
-
Untreated cells: To establish a baseline for cell viability.
-
Free MMAE: To determine the intrinsic sensitivity of the cell lines to the payload.
-
"Naked" antibody (without the drug-linker): To assess any biological effects of the antibody itself.
-
Non-targeting ADC control: An ADC with an irrelevant antibody to measure non-specific uptake and cytotoxicity.
-
-
Incubation Time: For microtubule inhibitors like MMAE, a longer incubation time (e.g., 72-96 hours) is often necessary to observe the full cytotoxic effect, as they act on dividing cells.[18]
Quantitative Data Summary
Table 1: Impact of Linker Hydrophilicity (PEGylation) on ADC Tolerability in Mice
| ADC Linker | Dose (mg/kg) | Survival Rate after 28 days | Reference |
| PEG0 (No PEG) | 20 | 0% (all mice died by day 5) | [3] |
| PEG8 | 20 | 100% | [3] |
| PEG12 | 20 | 100% | [3] |
Table 2: In Vitro Cytotoxicity of an Ionized Cys-linker-MMAE ADC (mil40-15)
| Assay | IC50 (M) | Reference |
| Potent Cytotoxicity | 10-11 | [19][20] |
| Bystander Toxicity | 10-9 | [19][20] |
Key Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Effect Assay
This protocol is designed to evaluate the bystander killing capacity of an MMAE ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
96-well cell culture plates
-
Cell culture medium
-
MMAE ADC
-
Control ADC (non-targeting)
-
Free MMAE
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10). Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAE ADC, control ADC, and free MMAE in cell culture medium. Add the treatments to the co-culture wells. Include untreated wells as a control.
-
Incubation: Incubate the plate for 72-96 hours.
-
Imaging (Optional): At the end of the incubation period, visualize the cells using a fluorescence microscope to observe the reduction in the GFP-positive (Ag-) cell population in the ADC-treated wells.
-
Viability Assessment:
-
To measure the viability of the total cell population, use a standard cell viability assay like CellTiter-Glo®.
-
To specifically quantify the viability of the Ag- cells, you can use flow cytometry to count the number of GFP-positive cells.
-
-
Data Analysis: Calculate the IC50 values. A significant reduction in the viability of the Ag- population in the presence of Ag+ cells and the ADC indicates a bystander effect.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of an MMAE ADC in a rodent model.
Materials:
-
Healthy, immunocompromised mice (e.g., BALB/c nude)
-
MMAE ADC
-
Vehicle control (e.g., sterile PBS)
-
Calibrated scale for weighing mice
-
Syringes and needles for intravenous administration
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the study.
-
Dose Grouping: Divide the mice into several dose groups (e.g., 4-5 groups with 3-5 mice per group) and a vehicle control group. The dose levels should be selected based on available in vitro data and literature on similar ADCs.
-
ADC Administration: Administer a single intravenous dose of the MMAE ADC or vehicle to each mouse according to its assigned group.
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
Body Weight Measurement: Record the body weight of each mouse daily or every other day. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Study Endpoint: The study is typically conducted for 14-28 days.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss from which the animals do not recover).
-
Optional Analyses: At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis, and tissues can be harvested for histopathological examination to identify specific organ toxicities.
Visualizations
Caption: Experimental workflow for assessing and mitigating MMAE off-target toxicity.
Caption: Mechanisms of on-target efficacy and off-target toxicity of MMAE ADCs.
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemexpress.com [chemexpress.com]
- 4. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 14. aacrjournals.org [aacrjournals.org]
- 16. viviabiotech.com [viviabiotech.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. biopharminternational.com [biopharminternational.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing the Therapeutic Window of DMBA-SIL-Mal-MMAE ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of Antibody-Drug Conjugates (ADCs) utilizing the DMBA-SIL-Mal-MMAE drug-linker. Our goal is to help you improve the therapeutic window of your ADC by maximizing its efficacy while minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a this compound ADC and their functions?
A1: The this compound drug-linker system is a sophisticated construct designed for targeted cancer therapy. Each component plays a crucial role:
-
Antibody: A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen on the surface of cancer cells. This provides the ADC with its targeting specificity.
-
DMBA-SIL (3,5-Dimethoxybenzyl Alcohol Self-Immolative Linker): This is a radiation-cleavable linker.[1][2] The DMBA moiety acts as a trigger that, upon exposure to ionizing radiation, initiates a self-immolative cascade, leading to the release of the payload.[1][2] This allows for localized drug release in the tumor microenvironment when combined with radiotherapy.
-
Mal (Maleimide): This chemical moiety is used to conjugate the drug-linker to the antibody, typically by reacting with thiol groups on cysteine residues of the mAb.[3][4]
-
MMAE (Monomethyl Auristatin E): This is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[5][6]
Q2: We are observing lower than expected potency in our in vitro cytotoxicity assays. What are the potential causes and how can we troubleshoot this?
A2: Lower than expected in vitro potency can stem from several factors. Here's a troubleshooting guide:
-
Low Drug-to-Antibody Ratio (DAR): An insufficient number of MMAE molecules per antibody will result in reduced cytotoxic payload delivery.
-
Troubleshooting: Determine the average DAR of your ADC preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[][8] If the DAR is low, optimize the conjugation reaction by adjusting the molar ratio of the drug-linker to the antibody, reaction time, or temperature.
-
-
Antibody Binding Affinity: The conjugation process might have compromised the antibody's ability to bind to its target antigen.
-
Troubleshooting: Perform an ELISA or Surface Plasmon Resonance (SPR) assay to compare the binding affinity of the ADC to the unconjugated antibody. If affinity is reduced, consider alternative conjugation strategies, such as site-specific conjugation, to avoid modifying critical antigen-binding regions.
-
-
Inefficient Internalization: The ADC may bind to the cell surface but not be efficiently internalized, preventing the MMAE from reaching its intracellular target.
-
Troubleshooting: Conduct an internalization assay using a fluorescently labeled ADC and monitor its uptake by flow cytometry or fluorescence microscopy.
-
-
Linker Instability/Premature Drug Release: While the DMBA-SIL linker is designed for radiation cleavage, the maleimide linkage can be susceptible to instability in culture media, leading to premature drug release and loss of targeted delivery.
-
Troubleshooting: Assess the stability of your ADC in culture media over time by measuring the amount of free MMAE. Strategies to improve maleimide linker stability, such as hydrolysis of the succinimide ring, can be employed.[9]
-
Q3: Our ADC shows significant toxicity in vivo, even at low doses, limiting the therapeutic window. What are the primary causes of this off-target toxicity and how can it be mitigated?
A3: Off-target toxicity is a major challenge in ADC development and is often linked to the premature release of the highly potent MMAE payload.
-
Maleimide Linker Instability: The thiosuccinimide bond formed between the maleimide and the antibody's cysteine is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin in the plasma. This leads to the release of the drug-linker, which can then circulate freely and cause systemic toxicity.[3][4][10]
-
Mitigation Strategies:
-
Linker Chemistry Optimization: Employ next-generation maleimide derivatives or alternative conjugation chemistries that form more stable linkages. Hydrolyzing the succinimide ring to a more stable ring-opened form has been shown to improve stability.[9]
-
Site-Specific Conjugation: Conjugating the drug-linker at specific, less reactive cysteine residues can enhance stability.
-
-
-
Hydrophobicity and Aggregation: MMAE is a hydrophobic molecule. High DAR ADCs can be prone to aggregation, which can lead to rapid clearance by the reticuloendothelial system and increased off-target uptake in organs like the liver and spleen, causing toxicity.[11][12]
-
Mitigation Strategies:
-
Optimize DAR: A lower DAR (typically 2-4) is often associated with a better therapeutic index.[13]
-
Formulation Development: Use excipients in the formulation that help to solubilize the ADC and prevent aggregation.
-
Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., PEG) to counteract the hydrophobicity of the payload.
-
-
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC uptake and toxicity in these organs.
-
Mitigation Strategies:
-
Careful Target Selection: Choose antigens with high tumor-specific expression and minimal expression on vital healthy tissues.
-
Affinity Engineering: Modulate the antibody's affinity to be optimal for tumor uptake while minimizing binding to low-density antigens on normal cells.
-
-
Q4: We are having issues with ADC aggregation during and after the conjugation process. What are the best practices to prevent and characterize aggregation?
A4: ADC aggregation is a common issue, particularly with hydrophobic payloads like MMAE.
-
Prevention Strategies:
-
Control Conjugation Conditions: The conjugation process itself can induce aggregation. Factors such as pH, temperature, and the concentration of the antibody and drug-linker should be carefully optimized.[11]
-
Immobilization during Conjugation: Immobilizing the antibody on a solid support during conjugation can physically prevent antibodies from aggregating with each other.[11]
-
Formulation: After conjugation, formulate the ADC in a buffer that promotes stability and includes excipients like polysorbates to prevent aggregation.
-
Hydrophilic Linkers: As mentioned previously, incorporating hydrophilic linkers can reduce the overall hydrophobicity of the ADC and its propensity to aggregate.[14]
-
-
Characterization Methods:
-
Size Exclusion Chromatography (SEC): This is the standard method to separate and quantify monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of the ADC in solution and detect the formation of aggregates over time.
-
Troubleshooting Guides
Guide 1: Suboptimal Drug-to-Antibody Ratio (DAR)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low DAR (<2) | Inefficient conjugation reaction. | 1. Increase the molar excess of the this compound drug-linker to the antibody. 2. Optimize reaction time and temperature. 3. Ensure complete reduction of interchain disulfide bonds if using a cysteine-based conjugation strategy. |
| High DAR (>4) | Excessive conjugation leading to hydrophobicity and potential aggregation. | 1. Decrease the molar excess of the drug-linker. 2. Reduce the reaction time. 3. Consider partial reduction of the antibody to limit the number of available conjugation sites. |
| High Heterogeneity (Broad DAR distribution) | Non-specific conjugation. | 1. Explore site-specific conjugation methods to achieve a more homogenous product. 2. Purify the ADC using HIC to isolate species with the desired DAR. |
Guide 2: ADC Aggregation
| Symptom | Potential Cause | Troubleshooting Steps |
| Visible precipitation or cloudiness after conjugation/purification. | High hydrophobicity of the ADC, especially at high DARs. | 1. Centrifuge the sample to remove large aggregates. 2. Analyze the supernatant by SEC to quantify soluble aggregates. 3. Re-evaluate the DAR; a lower DAR may be necessary. 4. Optimize the formulation buffer with stabilizing excipients. |
| Broadening of the main peak or appearance of a pre-peak in SEC. | Formation of soluble dimers and higher-order aggregates. | 1. Confirm the presence of aggregates using an orthogonal method like DLS. 2. If aggregation increases over time, investigate the storage conditions (temperature, buffer composition). 3. Consider using a more hydrophilic linker. |
Quantitative Data Summary
| Parameter | Typical Values for MMAE-based ADCs | Reference |
| Optimal Drug-to-Antibody Ratio (DAR) | 2 - 4 | [13] |
| In Vitro Cytotoxicity (IC50) of free MMAE | 0.23 - 1.16 nM on various cancer cell lines | [15] |
| In Vitro Cytotoxicity (IC50) of Trastuzumab-vc-MMAE | 0.5 - 3.8 µg/mL on HER2+ cell lines | [16] |
| Maximum Tolerated Dose (MTD) in Mice (vc-MMAE ADCs) | ~1.8 mg/kg | [17] |
| Radiation-Induced MMAE Release (8 Gy) | ~50% under hypoxic conditions | [1][2][18][19] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
-
Principle: This method relies on measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug-linker has a distinct absorbance peak.
-
Procedure:
-
Measure the UV-Vis spectrum of the purified ADC solution from 250 nm to 400 nm.
-
Record the absorbance values at 280 nm (A280) and the specific wavelength for the drug-linker (A_drug).
-
Calculate the concentration of the antibody and the drug-linker using their respective extinction coefficients and the Beer-Lambert law, correcting for the drug-linker's contribution to the A280 reading.
-
The DAR is the molar ratio of the drug-linker to the antibody.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound ADC for 72-96 hours. Include an unconjugated antibody and free MMAE as controls.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
-
Principle: The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
-
Procedure:
-
Use healthy, immunocompromised mice (e.g., BALB/c nude).
-
Administer single intravenous doses of the ADC at escalating dose levels to different groups of mice (n=3-5 per group).
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 14 days.
-
Body weight should be recorded at least twice a week. A weight loss of more than 20% is often considered a sign of significant toxicity.
-
The MTD is defined as the highest dose at which no severe toxicity or mortality is observed.
-
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Troubleshooting workflow for this compound ADC experiments.
References
- 1. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. adcreview.com [adcreview.com]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. adcreview.com [adcreview.com]
- 13. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hydrophobic MMAE ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of hydrophobic Monomethyl Auristatin E (MMAE) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying hydrophobic MMAE ADCs?
A1: The primary challenges stem from the inherent hydrophobicity of the MMAE payload. This hydrophobicity increases with a higher drug-to-antibody ratio (DAR), leading to several issues:
-
Aggregation: Increased hydrophobicity promotes self-association and aggregation of ADC molecules, which can reduce therapeutic efficacy and potentially increase immunogenicity.[1][2]
-
Poor Solubility: Hydrophobic ADCs often exhibit poor solubility in aqueous buffers, complicating purification and formulation.
-
Heterogeneity: The conjugation process typically yields a heterogeneous mixture of species with varying DARs (e.g., DAR 0, 2, 4, 6, 8), unconjugated antibody, and free drug-linker, all of which need to be separated.[3][4][]
-
Recovery: Achieving high recovery of the desired ADC species can be challenging due to aggregation and non-specific binding to chromatography resins.[6][7]
Q2: Why is Hydrophobic Interaction Chromatography (HIC) the most common method for purifying MMAE ADCs?
A2: HIC is particularly well-suited for purifying MMAE ADCs because it separates molecules based on differences in their surface hydrophobicity.[8][9] Since the conjugation of the hydrophobic MMAE payload to the antibody directly increases the hydrophobicity of the resulting ADC, HIC can effectively separate:
-
Conjugated ADCs from the unconjugated antibody (DAR 0).[6][7]
-
The ADC from more hydrophobic impurities and larger aggregates.[2]
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on purification?
A3: The DAR is a critical quality attribute that significantly impacts the physicochemical properties of the ADC and, consequently, its purification. A higher DAR leads to:
-
Increased Hydrophobicity: This is the most direct effect, making the ADC more prone to aggregation and requiring specific HIC conditions for resolution.[1][10]
-
Greater Heterogeneity: A higher average DAR often corresponds to a wider distribution of different DAR species, making it more challenging to isolate a homogeneous product.[3]
-
Decreased Stability: ADCs with high DARs can be less stable, with a higher tendency to aggregate over time and under stress conditions such as elevated temperatures.[11]
Troubleshooting Guide
Problem 1: ADC Aggregation During or After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Hydrophobicity of ADC (High DAR) | Optimize HIC mobile phase conditions. Consider using milder salts (e.g., sodium chloride instead of ammonium sulfate) or adding organic modifiers like isopropanol (IPA) in the elution buffer.[6][7] | Reduced aggregation and improved recovery of the target ADC species. |
| Reduce the average DAR of the ADC through optimization of the conjugation reaction. | A less hydrophobic ADC that is less prone to aggregation. | |
| Incorporate hydrophilic linkers or solubility-enhancing moieties like ChetoSensar™ into the ADC construct. | Increased solubility and reduced aggregation of the ADC. | |
| Inappropriate Buffer Conditions | Screen different buffer pH and salt concentrations. Ensure the pH is not near the isoelectric point (pI) of the ADC. | Identification of buffer conditions that minimize aggregation and maintain ADC stability. |
| Perform buffer exchange into a suitable formulation buffer immediately after purification using techniques like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[12][13] | Removal of high-salt elution buffers and stabilization of the purified ADC. | |
| Stress Factors (e.g., Temperature, Shear Stress) | Perform all purification steps at controlled room temperature or lower, if the ADC is temperature-sensitive.[7] | Minimized temperature-induced aggregation. |
| Minimize shear stress by using appropriate flow rates during chromatography and avoiding vigorous mixing. | Preservation of the native ADC structure. |
Problem 2: Poor Separation of DAR Species by HIC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal HIC Resin Selection | Screen different HIC resins with varying ligand densities and hydrophobicity (e.g., Phenyl, Butyl, Ether).[6][7][8] | Improved resolution between different DAR species. |
| Inadequate Gradient Slope | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting species.[8][14] | Enhanced resolution between adjacent DAR peaks. |
| Incorrect Salt Concentration in Binding Buffer | Optimize the salt concentration in the binding buffer to ensure proper binding of all ADC species to the column while allowing for differential elution.[6][7] | Better separation of low DAR species from unconjugated antibody. |
| Co-elution of Impurities | Introduce an orthogonal purification step, such as cation-exchange chromatography, to remove impurities before or after HIC.[15] | A purer sample for HIC, leading to better separation of DAR species. |
Problem 3: Low Recovery of Purified ADC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Irreversible Binding to HIC Resin | Decrease the hydrophobicity of the interaction by using a less hydrophobic resin, a lower salt concentration in the mobile phase, or adding a small percentage of an organic solvent to the elution buffer.[6][7] | Improved elution of the ADC from the column and higher recovery. |
| Precipitation on the Column | Perform load solubility screening to determine the optimal salt concentration for loading the ADC onto the column without causing precipitation.[9] | Prevention of sample loss due to precipitation and increased recovery. |
| Aggregation and Loss of Product | Address aggregation issues as described in "Problem 1". Aggregates can precipitate or bind irreversibly to the column. | Minimized product loss due to aggregation. |
Experimental Protocols
1. Preparative Hydrophobic Interaction Chromatography (HIC) for MMAE ADC Purification
This protocol is a general guideline and should be optimized for each specific ADC.
-
Objective: To separate ADC species with different DARs and remove unconjugated antibody.
-
Materials:
-
Methodology:
-
Column Equilibration: Equilibrate the HIC column with at least 3 column volumes (CVs) of Buffer A.[7]
-
Sample Preparation: Dilute the unpurified ADC sample 1:1 with Buffer A to ensure binding to the column.[6][7]
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound species using a linear gradient from 0% to 100% Buffer B over a specified number of CVs (e.g., 20 CVs).
-
Fraction Collection: Collect fractions throughout the elution and analyze them for DAR and purity.
-
Analysis: Analyze the collected fractions using HIC-HPLC and SEC-HPLC to determine the DAR distribution and aggregate content.
-
2. Size Exclusion Chromatography (SEC) for Aggregate Removal and Buffer Exchange
-
Objective: To remove high molecular weight species (aggregates) and exchange the purified ADC into a formulation buffer.
-
Materials:
-
Methodology:
-
Column Equilibration: Equilibrate the SEC column with the desired formulation buffer.
-
Sample Injection: Inject the purified ADC sample onto the column.
-
Isocratic Elution: Elute the sample isocratically with the formulation buffer.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC, separating it from earlier eluting aggregate peaks.
-
Analysis: Confirm the removal of aggregates and the final buffer composition.
-
Data Summary
Table 1: HIC Resins and Mobile Phases for MMAE ADC Purification
| HIC Resin | Binding Buffer | Elution Buffer | Reference |
| Toyopearl Phenyl-650S | 50 mM Sodium Phosphate, 2 M NaCl, pH 7.0 | 50 mM Sodium Phosphate, 20% IPA, pH 7.0 | [6][7] |
| TSKgel Butyl-NPR | 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0 | 25 mM Potassium Phosphate, 25% IPA, pH 7.0 | [16] |
Visualizations
Caption: Workflow for the purification of MMAE ADCs.
Caption: Troubleshooting logic for HIC purification of MMAE ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: DMBA-SIL-Mal-MMAE Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DMBA-SIL-Mal-MMAE antibody-drug conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in mitigating and understanding the bystander effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs?
The bystander effect is a phenomenon where the cytotoxic payload of an ADC, after being released from the target cancer cell, diffuses to and kills neighboring cells, including those that may not express the target antigen.[1][2][3][4] This can be advantageous for treating heterogeneous tumors where not all cells express the target antigen.
Q2: What is this compound and how does it work?
This compound is a drug-linker conjugate used in the construction of ADCs.[5] It consists of:
-
MMAE: Monomethyl auristatin E, a potent anti-mitotic agent that inhibits tubulin polymerization.
-
DMBA-SIL-Mal: A linker system composed of a maleimide (Mal) group for conjugation to the antibody, a self-immolative linker (SIL), and a 3,5-dimethoxybenzyl alcohol (DMBA) caging group.
The key feature of this linker is that it is cleaved by ionizing radiation.[6][7] This allows for localized activation of the ADC and release of the MMAE payload specifically in the irradiated tumor area.
Q3: How can I mitigate an excessive bystander effect with my this compound ADC?
Mitigating the bystander effect of a this compound ADC involves controlling the release and spread of the MMAE payload. Key strategies include:
-
Optimizing Radiation Dose: Use the minimum effective dose of radiation to cleave the linker and release the payload. Excessive radiation can lead to increased cell death and a larger release of MMAE, enhancing the bystander effect.
-
Controlling ADC Concentration: A lower concentration of the ADC will result in less payload being delivered to the target cells, thereby reducing the amount of MMAE available for bystander killing.
-
Modifying the Antibody: While the linker and payload are fixed in this compound, using an antibody with higher specificity and affinity for the target antigen can improve targeted delivery and potentially reduce off-target effects that might be misconstrued as an excessive bystander effect.
Q4: What are the key differences in the bystander effect between a radiation-cleavable linker (DMBA-SIL) and an enzyme-cleavable linker (e.g., Val-Cit)?
The primary difference lies in the trigger for payload release, which in turn influences the spatial and temporal control of the bystander effect.
| Feature | This compound (Radiation-Cleavable) | Val-Cit-MMAE (Enzyme-Cleavable) |
| Cleavage Trigger | Ionizing Radiation | Lysosomal proteases (e.g., Cathepsin B) |
| Spatial Control | High (Confined to the irradiated area) | Lower (Dependent on enzyme expression in the tumor microenvironment) |
| Temporal Control | High (Release initiated at the time of irradiation) | Lower (Dependent on ADC internalization and trafficking to the lysosome) |
| Potential for Off-Target Cleavage | Low (outside the radiation field) | Can occur in normal tissues with protease activity |
Troubleshooting Guides
Problem 1: High variability in bystander effect assays.
Possible Causes:
-
Inconsistent Radiation Dose: Fluctuations in the delivered radiation dose will lead to variable linker cleavage and MMAE release.
-
Variable Cell Seeding Density: Inconsistent cell numbers in co-culture experiments can alter the ratio of target to bystander cells, affecting the results.
-
Inconsistent Timing: The timing between irradiation, co-culture setup, and endpoint analysis is critical.
Solutions:
-
Dosimetry Verification: Regularly calibrate and verify the output of your radiation source.
-
Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter) to ensure consistent seeding densities.
-
Standardized Timelines: Establish and strictly adhere to a detailed experimental timeline for all steps of the assay.
Problem 2: No observable bystander effect.
Possible Causes:
-
Insufficient Radiation Dose: The radiation dose may be too low to efficiently cleave the DMBA-SIL linker.
-
Low Target Antigen Expression: The target cells may not express enough of the antigen to internalize a sufficient amount of the ADC.
-
Inefficient MMAE Diffusion: The cell culture conditions (e.g., high cell density, extracellular matrix components) may hinder the diffusion of released MMAE.
-
Low Drug-to-Antibody Ratio (DAR): The ADC may have a low DAR, resulting in insufficient payload delivery.
Solutions:
-
Radiation Dose-Response Curve: Perform a dose-escalation study to determine the optimal radiation dose for linker cleavage without causing excessive direct cytotoxicity.
-
Confirm Target Expression: Verify the antigen expression level on your target cells using methods like flow cytometry or western blotting.
-
Optimize Co-culture Conditions: Experiment with different cell seeding densities and co-culture durations.
-
Characterize Your ADC: Determine the DAR of your ADC using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[8][9]
Problem 3: High background cytotoxicity in control groups.
Possible Causes:
-
Direct Radiation-Induced Toxicity: The radiation dose used to cleave the linker may be causing significant death in the bystander cells, independent of the ADC.
-
Radiation-Induced Bystander Effect (RIBE): Irradiated cells can release signaling molecules that induce damage in neighboring non-irradiated cells, a phenomenon distinct from the ADC-mediated bystander effect.[10]
-
Free MMAE in ADC Preparation: The ADC preparation may contain unconjugated MMAE, leading to non-targeted cytotoxicity.
Solutions:
-
Radiation-Only Controls: Include control groups where bystander cells are co-cultured with irradiated target cells that have not been treated with the ADC. This will help quantify the RIBE.
-
ADC-Only (No Radiation) Control: Treat co-cultures with the this compound ADC but do not irradiate them. This will control for any background toxicity from the ADC itself.
-
Free Drug Quantification: Analyze your ADC preparation for the presence of free MMAE using techniques like LC-MS.
Experimental Protocols
Protocol 1: Co-culture Assay to Evaluate Bystander Effect
Objective: To quantify the cytotoxic effect of released MMAE on antigen-negative bystander cells in a co-culture system with antigen-positive target cells.
Methodology:
-
Cell Seeding:
-
Seed antigen-positive (target) and antigen-negative (bystander) cells in a 96-well plate. To distinguish between the two populations, label one cell type with a fluorescent protein (e.g., GFP).
-
Vary the ratio of target to bystander cells (e.g., 1:1, 1:3, 1:9) while keeping the total cell number constant.
-
Include monoculture controls for both cell types.
-
-
ADC Incubation:
-
Add the this compound ADC to the wells at a predetermined concentration. Include an untreated control.
-
Incubate for a sufficient period to allow for ADC binding and internalization (e.g., 24 hours).
-
-
Irradiation:
-
Expose the plate to a specific dose of ionizing radiation. Include a non-irradiated ADC-treated control.
-
-
Incubation:
-
Incubate the co-cultures for a period sufficient to observe cytotoxicity (e.g., 48-72 hours).
-
-
Analysis:
-
Quantify the viability of the bystander cell population using a method that specifically measures the fluorescently labeled cells (e.g., fluorescence plate reader or flow cytometry).
-
Protocol 2: Conditioned Medium Transfer Assay
Objective: To determine if the cytotoxic effect on bystander cells is mediated by a soluble factor (released MMAE) in the culture medium.
Methodology:
-
Prepare Conditioned Medium:
-
Seed antigen-positive (target) cells in a culture flask.
-
Treat the cells with the this compound ADC.
-
Irradiate the cells.
-
Incubate for a set period (e.g., 24 hours) to allow for MMAE release into the medium.
-
Collect the culture medium and centrifuge to remove any cells or debris. This is the "conditioned medium."
-
-
Treat Bystander Cells:
-
Seed antigen-negative (bystander) cells in a 96-well plate.
-
Add the conditioned medium to the bystander cells.
-
Include controls where bystander cells are treated with fresh medium, medium from untreated target cells, and medium from irradiated-only target cells.
-
-
Incubation and Analysis:
-
Incubate the bystander cells for 48-72 hours.
-
Assess cell viability using a standard method (e.g., MTT assay, CellTiter-Glo).
-
Visualizations
Caption: Workflow for in vitro bystander effect assessment.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility issues with DMBA-SIL-Mal-MMAE
Welcome to the technical support center for DMBA-SIL-Mal-MMAE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments with this antibody-drug conjugate (ADC) linker-payload system.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness observed upon reconstitution of this compound. | The DMBA-SIL-Mal linker and the MMAE payload are inherently hydrophobic, leading to poor aqueous solubility.[][2] | - Reconstitute in an organic solvent such as DMSO, ethanol, or dimethyl formamide before further dilution in aqueous buffers.[3] - Use a minimal amount of organic solvent and ensure it is compatible with your experimental system. - Consider the use of co-solvents or solubility-enhancing excipients in your formulation.[4] |
| ADC aggregation during or after conjugation. | - High drug-to-antibody ratio (DAR) increases the overall hydrophobicity of the ADC.[2][5] - The hydrophobicity of the DMBA-SIL-Mal linker contributes to aggregation.[6] - Inappropriate buffer conditions (pH, ionic strength) can promote aggregation.[5] | - Optimize the DAR; a lower DAR may improve solubility.[4] - Screen different buffer systems. The addition of excipients like arginine or proline can increase solubility and prevent aggregation.[5] - Consider using hydrophilic linkers or modifying the payload if aggregation persists.[] |
| Inconsistent or low conjugation efficiency. | - Instability of the maleimide group. - Suboptimal reaction conditions. | - Prepare solutions fresh as the compound may be unstable in solution.[7] - Ensure the thiol groups on the antibody are reduced and available for conjugation. - Optimize conjugation reaction parameters such as pH, temperature, and reaction time. |
| Poor in vitro/in vivo efficacy. | - Aggregation may lead to reduced activity and faster clearance.[8] - Premature cleavage of the linker and release of the payload. | - Characterize the extent of aggregation using techniques like size-exclusion chromatography (SEC). - Evaluate the stability of the ADC in relevant biological media. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of solubility issues with ADCs containing this compound?
A1: The primary drivers are the hydrophobic nature of both the MMAE payload and the DMBA-SIL-Mal linker.[][2] Most cytotoxic drugs used in ADCs are highly hydrophobic, which can lead to aggregation in aqueous solutions.[] The linker chemistry also plays a crucial role; hydrophobic linkers can increase the propensity for aggregation.[] A high drug-to-antibody ratio (DAR) further exacerbates this issue by increasing the overall hydrophobicity of the ADC molecule.[5]
Q2: How can I improve the solubility of my this compound ADC during formulation?
A2: Several strategies can be employed to improve solubility:
-
Co-solvents: The use of organic co-solvents like DMSO or ethanol can help solubilize the ADC.[3] However, their concentration must be carefully controlled to avoid negative impacts on protein stability and biological activity.
-
Excipients: Certain amino acids, such as arginine and proline, can act as stabilizing excipients to increase solubility and prevent aggregation.[5]
-
pH Optimization: Antibody and ADC solubility is pH-dependent. A thorough pH screening study can identify the optimal pH for solubility and stability.[5]
-
Hydrophilic Linkers/Payloads: While this involves re-engineering the ADC, incorporating hydrophilic linkers (e.g., PEG-based) or modifying the payload to be more hydrophilic are effective strategies to mitigate solubility challenges.[]
Q3: What is the recommended solvent for initial reconstitution of this compound?
A3: Given its hydrophobic nature, initial reconstitution in an organic solvent such as DMSO, ethanol, or dimethyl formamide is recommended.[3] For instance, MMAE is soluble in DMSO up to 20 mM.[3] After initial solubilization, the solution can be further diluted in an appropriate aqueous buffer for your experiment. Always prepare solutions fresh, as the stability in solution may be limited.[7]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of my ADC?
A4: The DAR has a significant impact on ADC solubility. A higher DAR means more hydrophobic drug-linker molecules are attached to the antibody, which increases the overall hydrophobicity of the conjugate.[2] This increased hydrophobicity can lead to a greater tendency for aggregation and precipitation.[2] It is estimated that a DAR above 4 can diminish solubility.[5] Therefore, optimizing the DAR is a critical step in developing a stable and soluble ADC.
Q5: What analytical techniques can I use to assess the solubility and aggregation of my this compound ADC?
A5: Several techniques are available to characterize your ADC:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation.
-
UV-Vis Spectroscopy: Measuring the absorbance at different wavelengths can help quantify the amount of soluble protein.
-
Size-Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution and detect the presence of aggregates.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol provides a general method to determine the equilibrium solubility of an ADC in a given buffer.
-
Preparation of ADC Stock Solution: Reconstitute the lyophilized this compound ADC in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Serial Dilution: Prepare a series of dilutions of the ADC stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium.
-
Separation of Insoluble ADC: Centrifuge the samples at high speed (e.g., >10,000 x g) for 30 minutes to pellet any precipitated ADC.
-
Quantification of Soluble ADC: Carefully collect the supernatant and measure the concentration of the soluble ADC using a suitable method such as UV-Vis spectroscopy (measuring absorbance at 280 nm) or a protein concentration assay (e.g., BCA assay).
-
Data Analysis: The highest concentration of the ADC that remains in solution without precipitation is considered its equilibrium solubility in that specific buffer.
Protocol 2: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol outlines the use of SEC to quantify the percentage of aggregates in an ADC preparation.
-
SEC System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with the desired mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the ADC sample (e.g., 20 µL) onto the SEC column.
-
Chromatographic Separation: Run the SEC method at a constant flow rate and monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomer and any high molecular weight species (aggregates). Calculate the percentage of aggregate using the following formula:
% Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
Visualizations
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 5. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. thesolubilitycompany.com [thesolubilitycompany.com]
Validation & Comparative
A Head-to-Head Comparison of DMBA-SIL-Mal-MMAE and vc-PAB-MMAE Linker Stability in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of effective and safe Antibody-Drug Conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, and then efficiently release the payload at the tumor site. This guide provides an objective comparison of the stability profiles of two distinct linker technologies: the radiation-cleavable DMBA-SIL-Mal-MMAE and the enzyme-cleavable vc-PAB-MMAE, supported by available experimental data.
This comparison will delve into the fundamental mechanisms governing the stability of each linker, present quantitative data on their performance in relevant biological matrices, and provide detailed experimental protocols for assessing linker stability.
Linker Technologies at a Glance
The two linkers employ fundamentally different mechanisms for payload release, which dictates their stability profiles.
-
This compound: This linker belongs to the class of externally-activated cleavable linkers. The 3,5-dimethoxybenzyl alcohol (DMBA) moiety serves as a radiation-sensitive trigger. Upon exposure to ionizing radiation, such as X-rays, hydroxyl radicals are generated, leading to the cleavage of the DMBA group. This initiates a cascade of self-immolation of the self-immolative linker (SIL), ultimately releasing the monomethyl auristatin E (MMAE) payload. In the absence of radiation, this linker is designed to be highly stable.
-
vc-PAB-MMAE: This is a well-established, enzymatically cleavable linker. It incorporates a dipeptide sequence, valine-citrulline (vc), which is a substrate for the lysosomal protease Cathepsin B. Following internalization of the ADC into the target cancer cell, it is trafficked to the lysosome where the high concentration of Cathepsin B cleaves the dipeptide. This cleavage triggers the fragmentation of the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, releasing the MMAE payload. The stability of this linker is therefore dependent on its susceptibility to enzymatic degradation.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of ADCs featuring these linkers in plasma, a key indicator of their stability in systemic circulation.
| Linker | Species | Matrix | Incubation Time | Payload Release (%) | Reference |
| This compound | - | - | 5 days (37°C) | Little background release observed (without irradiation) | [1] |
| vc-PAB-MMAE | Human | Plasma | 6 days | < 1% | [2] |
| vc-PAB-MMAE | Cynomolgus Monkey | Plasma | 6 days | < 1% | [2] |
| vc-PAB-MMAE | Rat | Plasma | 6 days | ~4% | [3] |
| vc-PAB-MMAE | Mouse | Plasma | 6 days | > 20% | [3] |
Key Observations:
-
The this compound linker demonstrates high stability in the absence of its radiation trigger, with minimal spontaneous payload release.[1]
-
The vc-PAB-MMAE linker exhibits excellent stability in human and non-human primate (cynomolgus monkey) plasma.[2]
-
However, the vc-PAB-MMAE linker shows significant instability in rodent plasma, particularly in mouse plasma, due to cleavage by carboxylesterase 1c (Ces1c).[3] This highlights the importance of selecting appropriate animal models for preclinical evaluation of ADCs with this linker.
Experimental Protocols
A standardized experimental protocol to assess the in vitro plasma stability of an ADC is crucial for obtaining reliable and comparable data. The following is a typical workflow for quantifying payload release using liquid chromatography-mass spectrometry (LC-MS).
Protocol: In Vitro ADC Plasma Stability Assay
-
ADC Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, rat, mouse) from the desired species.
-
Perform the incubation in a controlled environment at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Immediately freeze the collected aliquots at -80°C to quench any further reactions.
-
-
Sample Preparation for Payload Quantification:
-
Thaw the plasma samples on ice.
-
To precipitate the plasma proteins and release the free payload, add four volumes of cold acetonitrile containing an internal standard (a stable, isotopically labeled version of the payload or a close structural analog).
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the released payload.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples onto a reverse-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Use a gradient elution method with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to achieve good chromatographic separation of the payload from other matrix components.
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions of the payload and the internal standard using multiple reaction monitoring (MRM) for quantitative analysis.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of the payload into the same plasma matrix and processing them alongside the study samples.
-
Quantify the concentration of the released payload in the study samples by interpolating their peak area ratios (payload/internal standard) against the standard curve.
-
Express the amount of released payload as a percentage of the total initial payload conjugated to the ADC.
-
Visualizing the Mechanisms
To further elucidate the operational principles of these linkers, the following diagrams illustrate their chemical structures and cleavage mechanisms.
Caption: Structure of the this compound linker system.
Caption: Payload release mechanism of this compound.
Caption: Structure of the vc-PAB-MMAE linker system.
Caption: Payload release mechanism of vc-PAB-MMAE.
Conclusion
The choice between this compound and vc-PAB-MMAE linkers depends heavily on the desired therapeutic strategy and preclinical models.
-
This compound offers exceptional stability in the absence of an external trigger, making it an attractive option for therapies where localized activation with radiation is desired. This high stability minimizes the risk of premature payload release and associated systemic toxicity.
-
vc-PAB-MMAE is a clinically validated linker with excellent stability in human plasma. However, its susceptibility to enzymatic degradation in rodents necessitates careful consideration in the selection of preclinical species and may require the use of humanized mouse models or primates for more accurate prediction of its in vivo performance.
Ultimately, a thorough understanding of the stability profiles and cleavage mechanisms of different linker technologies is paramount for the successful development of next-generation ADCs with improved therapeutic indices. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and evaluation of these complex biotherapeutics.
References
A Comparative Guide to the Efficacy of MMAE-Based Antibody-Drug Conjugates in Xenograft Models: Featuring the Novel DMBA-SIL-Mal Linker Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the potent anti-mitotic agent Monomethyl Auristatin E (MMAE). A special focus is placed on the innovative DMBA-SIL-Mal-MMAE ADC, which employs a radiation-cleavable linker for localized payload release. While direct in vivo xenograft efficacy data for the this compound ADC is not yet publicly available, this guide will compare its unique mechanism with established MMAE-based ADCs, supported by existing preclinical data from various xenograft models.
Introduction to MMAE-Based ADCs
Antibody-Drug Conjugates are a class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. An ADC consists of three main components: a monoclonal antibody that targets a tumor-specific antigen, a cytotoxic payload, and a chemical linker that connects the antibody to the payload.
MMAE is a synthetic and highly potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[1] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug. However, when conjugated to a tumor-targeting antibody, it can be delivered specifically to cancer cells.[2] The efficacy of MMAE-based ADCs has been demonstrated in numerous preclinical xenograft models and has led to the approval of several ADCs for clinical use.[3][4]
The Novel this compound ADC: A Radiation-Cleavable Approach
The this compound ADC represents a next-generation approach to targeted cancer therapy. It utilizes a novel radiation-cleavable linker system, DMBA-SIL-Mal, which is designed to release the MMAE payload in response to external radiation.[5][6] This technology offers the potential for spatio-temporal control of payload release, further enhancing the tumor-specificity of the treatment and potentially reducing off-target toxicities.
The DMBA-SIL (dimethoxybenzoin-silyl ether) linker is cleaved upon exposure to ionizing radiation, which can be precisely directed at the tumor site.[5] This cleavage event releases the maleimide (Mal)-MMAE conjugate, which can then exert its cytotoxic effect. This mechanism contrasts with traditional cleavable linkers that rely on the internal cellular environment (e.g., lysosomal proteases or acidic pH) for payload release.[7]
Comparative Analysis of MMAE-Based ADC Linker Technologies
The choice of linker is critical to the success of an ADC, influencing its stability, pharmacokinetics, and efficacy. The following table compares the novel DMBA-SIL-Mal linker with other commonly used linkers for MMAE-based ADCs.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Preclinical Xenograft Efficacy Highlights (for established linkers) |
| DMBA-SIL-Mal | External (Radiation-Induced) | High degree of spatial and temporal control over payload release. Potential for reduced systemic toxicity. | Requires external radiation source. In vivo efficacy data not yet publicly available. | In vitro studies have demonstrated efficient caging of MMAE activity and restoration upon irradiation.[5] |
| Valine-Citrulline (vc) | Internal (Protease-Cleavable) | Well-established and widely used. Efficiently cleaved by lysosomal proteases (e.g., Cathepsin B). | Potential for premature payload release in circulation. | Numerous studies demonstrate significant tumor growth inhibition and complete responses in various xenograft models, including lymphoma and leukemia.[1][8] |
| Silyl Ether | Internal (Acid-Cleavable) | Stable in plasma with a half-life of over 7 days. Strong anti-tumor activity in HER2-positive xenograft models.[1] | Susceptible to cleavage in acidic microenvironments outside the target cell. | Induced tumor regression in a mouse xenograft model at a single 3 mg/kg dose.[1] |
| Cysteine-based (non-cleavable) | Internal (Antibody Degradation) | High plasma stability. Reduced "bystander effect," potentially leading to lower off-target toxicity. | Requires complete degradation of the antibody for payload release, which can be a slower process. | Demonstrated potent cytotoxicity and improved safety profile with a high maximum tolerated dose in xenograft studies.[4] |
Experimental Protocols for Xenograft Efficacy Studies
The following provides a generalized protocol for evaluating the in vivo efficacy of an MMAE-based ADC in a xenograft mouse model, based on methodologies reported in the literature.[4]
1. Cell Lines and Culture:
-
Tumor cell lines expressing the target antigen of the ADC's antibody are cultured under standard conditions.
2. Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used to prevent rejection of the human tumor xenograft.
3. Tumor Implantation:
-
A predetermined number of tumor cells (e.g., 5-10 x 10^6) are injected subcutaneously into the flank of the mice.
4. Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
5. ADC Administration:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
The ADC is administered intravenously (IV) at various dose levels (e.g., 1-10 mg/kg).
-
Control groups may include vehicle, unconjugated antibody, or antibody with free MMAE.
-
For a this compound ADC, treatment would be combined with localized radiation to the tumor area.
6. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: Tumor volumes are monitored over time to assess the anti-tumor activity of the ADC.
-
Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier curves are generated.
-
Toxicity Monitoring: Animal body weight is measured regularly as an indicator of systemic toxicity. Clinical signs of distress are also monitored.
7. Immunohistochemistry (IHC):
-
At the end of the study, tumors may be excised for IHC analysis to evaluate target antigen expression and markers of cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
Visualizing ADC Mechanisms and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of a traditional internally-activated MMAE ADC.
Caption: Proposed mechanism of the externally-activated this compound ADC.
Caption: General workflow of an ADC xenograft model efficacy study.
Conclusion
MMAE-based ADCs are a powerful class of anti-cancer therapeutics. While traditional ADCs rely on the internal cellular machinery for payload release, the novel this compound ADC introduces an external trigger in the form of radiation. This approach holds the promise of enhanced tumor specificity and reduced off-target effects. Although in vivo efficacy data for this new platform is eagerly awaited, the comparison with established MMAE ADCs provides a strong rationale for its continued development. The experimental protocols and workflows outlined in this guide serve as a foundation for the preclinical evaluation of this and other next-generation ADCs.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of MMAE and MMAF Antibody-Drug Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant in the efficacy and safety of an antibody-drug conjugate (ADC). Among the most utilized payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent tubulin inhibitors. This guide provides an objective, data-driven comparison of MMAE and MMAF ADCs, summarizing their performance and providing supporting experimental data to inform payload selection.
Executive Summary
MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[1] They function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The primary structural difference between them lies at the C-terminus: MMAE is a neutral molecule, while MMAF possesses a charged phenylalanine residue.[1][2] This seemingly minor chemical modification results in significant differences in their biological properties, impacting cell permeability, bystander effect, and overall therapeutic window.
MMAE, being more membrane-permeable, can diffuse out of the target cancer cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect. This can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3] However, this permeability can also lead to increased off-target toxicity.[4]
In contrast, the charged nature of MMAF restricts its ability to cross cell membranes, leading to attenuated cytotoxic activity as a free drug and a significantly reduced bystander effect when delivered via an ADC.[3][5] This property can contribute to a more favorable safety profile and a potentially wider therapeutic window.[]
Mechanism of Action
Both MMAE and MMAF, when delivered as part of an ADC, follow a similar intracellular pathway.
Caption: Mechanism of action for MMAE/MMAF ADCs.
Data Presentation: Performance Comparison
The following tables summarize the key performance differences between MMAE and MMAF ADCs based on published experimental data.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Antibody-Drug Conjugate | Cell Line | Target Antigen | MMAE ADC IC50 (nM) | MMAF ADC IC50 (nM) | Reference |
| cAC10-vc | Karpas 299 | CD30 | Potently cytotoxic | Potently cytotoxic | [3] |
| cAC10-vc | Karpas-35R (CD30-) | CD30 | > 5,000 ng/mL | > 5,000 ng/mL | [3] |
| cOKT9-vc | Karpas-35R (CD71+) | CD71 | ~4 ng/mL | ~4 ng/mL | [3] |
| Trastuzumab | NCI N87 (HER2+) | HER2 | - | 0.09 | [5] |
| Pertuzumab | NCI N87 (HER2+) | HER2 | - | 0.07 | [5] |
| Trastuzumab | OE19 (HER2+) | HER2 | - | 0.18 | [5] |
| Pertuzumab | OE19 (HER2+) | HER2 | - | 0.16 | [5] |
| Free Drug | NCI N87 | - | 0.7 | 88.3 | [5] |
| Free Drug | OE19 | - | 1.5 | 386.3 | [5] |
| Free Drug | HCT116 (HER2-) | - | 8.8 | 8,944 | [5] |
Note: Direct head-to-head IC50 values for the same antibody conjugated to both MMAE and MMAF are limited in the public domain. The data presented for Trastuzumab and Pertuzumab with MMAF show high potency, and the free drug data clearly illustrates the inherently lower cytotoxicity of MMAF.
Table 2: Bystander Effect
The bystander effect refers to the ability of a cytotoxic payload to kill neighboring antigen-negative cells.
| Attribute | MMAE ADCs | MMAF ADCs | Reference |
| Membrane Permeability | High | Low | [3][] |
| In Vitro Bystander Killing | Potent | Decreased/Absent | [3][5] |
| In Vivo Bystander Killing | Demonstrated to cause complete tumor remission in admixed tumor models. | Failed to mediate bystander killing in vivo, resulting in moderate tumor growth delay. | [3] |
Table 3: In Vivo Efficacy
This table presents data from preclinical in vivo studies, typically in xenograft mouse models.
| ADC Model | Tumor Model | MMAE ADC Outcome | MMAF ADC Outcome | Reference |
| cAC10-vc on admixed CD30+ and CD30- tumors | Karpas 299 / Karpas-35R | Complete tumor remission | Moderate tumor growth delay, no complete remissions | [3] |
| Trastuzumab/Pertuzumab with ionizing radiation | HER2-positive xenografts | - | Increased tumor control and improved survival | [5] |
Table 4: Therapeutic Window
The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects.
| Attribute | MMAE ADCs | MMAF ADCs | Reference |
| Systemic Toxicity | Higher potential for off-target toxicity due to membrane permeability. | Lower systemic toxicity due to reduced membrane permeability and lower tendency to aggregate. | [4][] |
| Maximum Tolerated Dose (MTD) | Generally lower than MMAF ADCs. | Generally higher, allowing for potentially higher dosing. | [7] |
| Therapeutic Index | Narrower | Potentially wider due to improved safety profile. | [5][8] |
| Observed Toxicities | Peripheral neuropathy, neutropenia | Thrombocytopenia, ocular toxicities | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.
Caption: Workflow of an in vitro cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined optimal density.
-
Incubation: Incubate the plates overnight to allow for cell adherence.
-
ADC Treatment: Add serial dilutions of the MMAE or MMAF ADC to the respective wells. Include untreated control wells.
-
Prolonged Incubation: Incubate the plates for a period that allows for multiple cell cycles (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Final Incubation: Incubate overnight to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Bystander Effect Assay Protocol (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Caption: Workflow of a bystander effect assay.
Detailed Steps:
-
Cell Preparation: Use antigen-positive (Ag+) cells and antigen-negative (Ag-) cells that are fluorescently labeled (e.g., with GFP) for easy identification.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types can be varied.
-
Incubation: Allow the cells to adhere overnight.
-
ADC Treatment: Add the MMAE or MMAF ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.
-
Prolonged Incubation: Incubate the co-culture for 72-96 hours.
-
Viability Measurement: Measure the viability of the fluorescently labeled Ag- cells using a fluorescence plate reader or flow cytometry.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conclusion
The choice between MMAE and MMAF as an ADC payload is a strategic one that depends on the specific therapeutic goals and the characteristics of the target tumor.
-
MMAE is a potent choice, particularly for heterogeneous tumors where its bystander effect can eradicate antigen-negative cancer cells. However, this comes with a higher risk of off-target toxicities, necessitating careful dose optimization.
-
MMAF offers a potentially safer alternative, with its limited cell permeability reducing the bystander effect and associated off-target toxicities. This may allow for higher dosing and a wider therapeutic window, making it a suitable option for tumors with more homogeneous antigen expression or when a better safety profile is a primary concern.
Ultimately, the selection of MMAE or MMAF should be based on a thorough evaluation of preclinical data, including in vitro cytotoxicity, bystander effect assays, and in vivo efficacy and toxicity studies in relevant models. This guide provides a foundational comparison to aid researchers in making this critical decision in the development of next-generation antibody-drug conjugates.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gog.org [gog.org]
Assessing the Bystander Killing Effect of DMBA-SIL-Mal-MMAE in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the elimination of antigen-negative tumor cells within a heterogeneous tumor microenvironment. This guide provides a comparative assessment of the bystander effect induced by the payload monomethyl auristatin E (MMAE), delivered via the DMBA-SIL-Mal linker, against other common ADC platforms. The information presented is supported by a summary of experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation ADCs.
Mechanism of Action: The Role of a Cleavable Linker and Permeable Payload
The bystander effect of an MMAE-based ADC, such as one employing the DMBA-SIL-Mal linker, is fundamentally dependent on two key features: a cleavable linker and a membrane-permeable cytotoxic payload. Upon internalization of the ADC by an antigen-positive cancer cell, the linker is designed to be cleaved within the lysosomal compartment. This releases the highly potent MMAE payload. Due to its physicochemical properties, free MMAE can then diffuse across the cell membrane of the target cell and into the extracellular space, where it can penetrate and kill adjacent antigen-negative tumor cells. This mechanism extends the therapeutic reach of the ADC beyond the directly targeted cells.[1][2]
MMAE itself is a potent inhibitor of tubulin polymerization.[3][4][5][6][] By disrupting microtubule dynamics, MMAE arrests the cell cycle in the G2/M phase, leading to apoptosis.[3] This mechanism of action is effective in rapidly dividing cancer cells.
Comparative Analysis of Bystander Killing Effect
The extent of the bystander effect is a crucial differentiator among various ADC platforms. Below is a comparison of the bystander potential of MMAE with other commonly used ADC payloads.
Table 1: Quantitative Comparison of Bystander Effect of Different ADC Payloads
| Payload Class | Specific Payload | Linker Type | Bystander Effect Potential | Supporting Experimental Observations |
| Auristatins | MMAE | Cleavable (e.g., vc, DMBA-SIL-Mal) | High | Demonstrates significant killing of antigen-negative cells in co-culture assays.[1][8] The released MMAE is highly membrane-permeable. |
| MMAF | Cleavable (e.g., mc) | Low to Negligible | Less membrane-permeable due to a charged carboxyl group, limiting its ability to diffuse out of the target cell. | |
| Maytansinoids | DM1 | Non-cleavable (e.g., SMCC) | Low to Negligible | The payload is largely retained within the target cell upon ADC degradation. |
| DM4 | Cleavable (e.g., SPDB) | Moderate | More permeable than DM1, enabling some degree of bystander killing. | |
| Pyrrolobenzodiazepines (PBDs) | PBD Dimers | Cleavable | High | Highly potent DNA-damaging agents with good cell permeability, leading to a strong bystander effect.[8] |
Experimental Protocols for Assessing Bystander Effect
To quantitatively assess the bystander killing effect of an ADC, two primary in vitro assays are commonly employed: the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
Protocol:
-
Cell Seeding: Seed a mixture of antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) cancer cells in a 96-well plate. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification and quantification. Vary the ratio of antigen-positive to antigen-negative cells (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the ADC (e.g., an ADC with the DMBA-SIL-Mal-MMAE linker-drug) and appropriate controls (e.g., isotype control ADC, free drug).
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
Data Acquisition: Following incubation, quantify the viability of the antigen-negative (GFP-positive) cells using a fluorescence plate reader or high-content imaging system. Total cell viability can be assessed using a metabolic assay such as MTT or CellTiter-Glo.[9][10]
-
Analysis: Compare the viability of the antigen-negative cells in the co-cultures treated with the ADC to those in control wells. A significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC is indicative of a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.
Protocol:
-
Preparation of Conditioned Medium: Seed antigen-positive cells in a culture flask and treat them with the ADC for a defined period (e.g., 48-72 hours).
-
Harvesting Conditioned Medium: Collect the culture supernatant, which now contains any released payload. Centrifuge the supernatant to remove any detached cells and debris.
-
Treatment of Bystander Cells: Seed antigen-negative cells in a 96-well plate. After cell adherence, replace the culture medium with the conditioned medium collected in the previous step. Include controls where antigen-negative cells are treated with fresh medium or medium from untreated antigen-positive cells.
-
Incubation and Viability Assessment: Incubate the plates for 72-96 hours and then assess the viability of the antigen-negative cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).[11][12]
-
Analysis: A significant decrease in the viability of antigen-negative cells treated with the conditioned medium from ADC-treated antigen-positive cells confirms that a cytotoxic payload capable of inducing a bystander effect was released.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in the bystander killing effect, the following diagrams illustrate a typical experimental workflow and the signaling pathway initiated by MMAE.
Caption: Workflow for in vitro assessment of the bystander killing effect.
Caption: Signaling pathway of MMAE-induced bystander killing.
Conclusion
The this compound drug linker represents a promising platform for developing ADCs with a potent bystander killing effect. The cleavable nature of the linker, combined with the high membrane permeability of the MMAE payload, allows for the effective elimination of both antigen-positive and adjacent antigen-negative tumor cells. The experimental protocols outlined in this guide provide a robust framework for quantifying and comparing the bystander efficacy of this and other ADC technologies. A thorough understanding and assessment of the bystander effect are paramount for the successful development of ADCs that can overcome tumor heterogeneity and improve therapeutic outcomes in cancer patients.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. abt-869.com [abt-869.com]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. Dilution of irradiated cell conditioned medium and the bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of ADC Linker Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicities, while inefficient cleavage at the tumor site can diminish therapeutic efficacy. This guide provides a comparative overview of the in vivo validation of different ADC linker technologies, with a focus on cleavable linkers, including the radiation-cleavable DMBA-SIL-Mal-MMAE linker.
Section 1: Overview of Cleavable ADC Linkers
Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside tumor cells.[] These triggers can include changes in pH, the presence of specific enzymes, or a reducing environment.[][2] The ideal linker maintains stability in the bloodstream (pH 7.4) and undergoes rapid cleavage upon reaching the target site.[2]
Commonly Used Cleavable Linkers:
-
Hydrazone Linkers: These are acid-labile linkers that cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[2]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the plasma.[2]
-
Peptide Linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are substrates for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[2][3]
-
β-Glucuronide Linkers: These are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes.[4] They offer the advantage of high hydrophilicity, which can reduce ADC aggregation.[2]
Section 2: In Vivo Validation of this compound Linker Cleavage
The 3,5-dimethyloxybenzyl alcohol (DMBA) self-immolative linker (SIL) represents a novel class of linkers that are cleaved upon exposure to ionizing radiation.[5] This technology allows for localized payload release, potentially enhancing the therapeutic window of ADCs. The this compound conjugate links the potent anti-mitotic agent monomethyl auristatin E (MMAE) to a delivery vehicle.[6]
Mechanism of Action
The cleavage of the DMBA-SIL linker is initiated by hydroxyl radicals generated from ionizing radiation.[5] This triggers a self-immolative cascade, leading to the release of the active MMAE payload.[5]
Caption: Radiation-induced cleavage of the DMBA-SIL-MMAE linker.
Experimental Data
In a study by Quintana et al. (2022), the release of MMAE from DMBA-SIL-MMAE was measured following irradiation. The efficiency of linker cleavage was found to be dependent on the oxygen partial pressure, with a positive correlation observed at a radiation dose of 8 Gy.[5] This is a critical consideration for in vivo applications, as solid tumors are often hypoxic.[5]
| Radiation Source | Oxygen Partial Pressure | MMAE Release (%) |
| X-ray | ~160 mmHg (Atmospheric) | ~18% |
| X-ray | ~20 mmHg (Hypoxic) | ~5% |
| Gamma ray | ~160 mmHg (Atmospheric) | ~16% |
| Gamma ray | ~20 mmHg (Hypoxic) | ~4% |
| (Data summarized from Quintana et al., Bioconjugate Chem. 2022)[5] |
Section 3: Comparative In Vivo Performance of Cleavable Linkers
Direct comparative in vivo studies of the this compound linker against other cleavable linkers are not yet widely available. However, extensive research has been conducted on the in vivo stability and efficacy of other linker technologies, providing a benchmark for comparison.
Tandem-Cleavage Linkers vs. Mono-Cleavage Linkers
A significant challenge with some cleavable linkers, such as the Val-Cit dipeptide, is their susceptibility to premature cleavage by extracellular enzymes like elastase, leading to off-target toxicities such as myelosuppression.[7][8] To address this, tandem-cleavage linkers have been developed, which require two sequential enzymatic steps for payload release.[7][9]
A study by He et al. (2021) compared a tandem-cleavage linker (glucuronide-Val-Cit) with a mono-cleavage Val-Cit linker in a CD79b-targeted ADC with an MMAE payload.
Caption: In vivo workflow of a tandem-cleavage linker ADC.
In Vivo Stability and Efficacy Data
| Linker Type | In Vivo Model | Key Findings |
| Tandem-Cleavage (Glucuronide-Val-Cit) | Rat stability study | Significantly more stable in rat serum compared to the mono-cleavage linker over 7 days.[7] |
| Jeko-1 xenograft mouse model | Showed superior tumor growth inhibition at a 3 mg/kg dose compared to a variant tandem-cleavage linker.[7][10] | |
| Granta-519 xenograft mouse model | Provided equal or better efficacy compared to the conventional maleimide-vcMMAE ADC at an equivalent payload dose.[10] | |
| Mono-Cleavage (Val-Cit) | Rat tolerability study | ADCs with this linker showed evidence of myelosuppression.[7][11] |
| Tandem-Cleavage (Glucuronide-Val-Cit) | Rat tolerability study | ADCs with this linker showed improved tolerability with no evidence of myelosuppression at an equivalent payload dose.[7][11] |
| (Data summarized from He et al., Bioconjugate Chem. 2021)[7][10][11] |
Silyl Ether-Based Acid-Cleavable Linkers
Novel acid-cleavable linkers, such as those based on silyl ethers, have been developed to improve upon the stability limitations of earlier acid-cleavable linkers like hydrazones.[12][13]
A study by Zhang et al. (2019) investigated a silyl ether-based linker for an MMAE conjugate.
In Vitro and In Vivo Performance
| Parameter | Silyl Ether-Linked ADC | Key Findings |
| In Vitro Stability | Human Plasma | Showed significant improvement in stability compared to previous acid-cleavable linkers.[12][13] Less than 5% of MMAE was released after 7 days of incubation.[13] |
| Acid-Dependent Cleavage | pH 5.0 Buffer | Rapid and effective release of the payload was observed.[13] |
| In Vivo Efficacy | Mouse Xenograft Model | The ADC demonstrated potent anti-tumor efficacy.[13] |
| In Vivo Safety | Mouse Model | No obvious adverse reactions were observed, with steady body weight gain and no significant differences in hematological parameters compared to the control group.[13] |
| (Data summarized from Zhang et al., Cancers 2019)[12][13] |
Section 4: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for in vivo ADC linker cleavage studies.
In Vivo Stability Assessment
-
Animal Model: Typically, mice or rats are used.
-
ADC Administration: The ADC is administered intravenously (IV) at a specified dose.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 24, 48, 96, 168 hours) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Analysis: The concentration of total antibody, conjugated ADC, and released payload in the plasma is quantified using methods such as ELISA and LC-MS/MS.[7][13]
In Vivo Efficacy (Xenograft Tumor Models)
-
Cell Line: A human cancer cell line expressing the target antigen is selected.
-
Tumor Implantation: The cancer cells are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment groups (e.g., vehicle control, ADC at different doses).
-
ADC Administration: The ADC is administered, typically via a single IV injection.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated.[7][10]
In Vivo Tolerability Assessment
-
Animal Model: Healthy rodents (e.g., Sprague-Dawley rats) are often used.
-
ADC Administration: A single IV dose of the ADC is administered.
-
Monitoring: Animals are monitored for clinical signs of toxicity and changes in body weight.
-
Hematology: Blood samples are collected at specified time points for complete blood counts (CBC) to assess for hematological toxicities like neutropenia and thrombocytopenia.[7][11]
-
Clinical Chemistry and Histopathology: At the end of the study, serum chemistry analysis and histopathological examination of major organs may be performed to identify any organ-specific toxicities.
Caption: General workflow for the in vivo validation of an ADC.
Section 5: Conclusion
The in vivo validation of linker cleavage is a cornerstone of ADC development. The this compound linker offers a unique, radiation-inducible mechanism for payload release, which holds promise for spatially controlled cancer therapy. While direct in vivo comparative data for this linker is still emerging, comparisons with well-established cleavable linkers highlight the continuous innovation in this field. Advanced designs, such as tandem-cleavage and novel acid-cleavable linkers, demonstrate significant improvements in stability and tolerability, ultimately aiming to widen the therapeutic index of ADCs. The choice of linker technology must be carefully considered and rigorously validated in relevant in vivo models to ensure the development of safe and effective ADC therapeutics.
References
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Antibody-Drug Conjugate (ADC) Linker Technologies
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. This guide provides an objective comparison of prominent ADC linker technologies, supported by experimental data, to inform rational ADC design.
The linker, the chemical bridge between the antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[1] An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell.[2] This delicate balance is key to widening the therapeutic window. This guide will delve into the comparative performance of major linker categories: cleavable and non-cleavable linkers, and the impact of conjugation strategies.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental difference between these two linker classes lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[3]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers exploit the physiological differences between the extracellular space and the intracellular compartments of tumor cells.[4] The three most common types are protease-sensitive, pH-sensitive, and disulfide linkers.
-
Protease-Sensitive Linkers: These linkers, most notably those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are abundant in tumor cells.[4][] The VC linker is recognized for its high plasma stability and efficient intracellular cleavage.[2] For instance, an ADC with a valine-citrulline linker demonstrated less than 2% MMAE payload loss over a 10-day incubation in buffer.[6] However, some studies have shown that conventional VC linkers can be unstable in rodent plasma due to the activity of carboxylesterase 1c, which can complicate preclinical evaluation.[7][8] To address this, novel tripeptide linkers like glutamic acid-valine-citrulline (EVCit) have been developed, showing a significantly improved half-life in mouse models (from 2 days for VCit to 12 days for EVCit).[9]
-
pH-Sensitive Linkers: Hydrazone linkers are a prime example of this class, designed to be stable at the physiological pH of blood (~7.4) but to hydrolyze and release the payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[4][] While effective in principle, early hydrazone linkers suffered from poor plasma stability, with a reported half-life of approximately 2 days.[1] Newer designs, such as silyl ether-based linkers, have demonstrated significantly improved stability, with a half-life of over 7 days in human plasma.[1]
-
Disulfide Linkers: These linkers leverage the higher concentration of reducing agents, such as glutathione, inside cells compared to the bloodstream to trigger payload release.[4][] While offering a selective release mechanism, the stability of disulfide linkers can be variable. Innovations in this area focus on creating more sterically hindered disulfide bonds to enhance plasma stability while still allowing for efficient intracellular cleavage.[12]
Non-Cleavable Linkers: Stability at the Forefront
Non-cleavable linkers, such as those based on thioether chemistry, offer superior plasma stability as they lack a specific chemical trigger for payload release.[3] The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome.[13] This high stability generally leads to a lower risk of off-target toxicity and a more favorable safety profile.[14] However, the resulting payload metabolite is often less membrane-permeable, which can limit the "bystander effect" – the killing of adjacent antigen-negative tumor cells.[13]
The Bystander Effect: A Key Consideration for Heterogeneous Tumors
The bystander effect is a crucial mechanism for enhancing the efficacy of ADCs in treating solid tumors with heterogeneous antigen expression.[15] It occurs when a membrane-permeable payload is released from the target cell and diffuses into neighboring tumor cells, inducing their death.[4] This effect is predominantly associated with cleavable linkers that release the payload in its free, unmodified form.[13] Non-cleavable linkers, which release a payload attached to an amino acid residue, generally exhibit a reduced or absent bystander effect due to the charged nature of the metabolite, which hinders its diffusion across cell membranes.[13]
Impact of Conjugation Strategy: Site-Specific vs. Stochastic
The method of attaching the linker-payload to the antibody also significantly influences the ADC's performance.
-
Stochastic Conjugation: This traditional method involves linking payloads to endogenous lysine or cysteine residues on the antibody. This results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[16] This heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic profile.
-
Site-Specific Conjugation: Newer, site-specific conjugation technologies enable the attachment of a precise number of payloads at defined locations on the antibody.[17] This produces a homogeneous ADC with a uniform DAR, leading to improved pharmacokinetics, a wider therapeutic index, and better overall performance.[17][18] Studies have shown that site-specific ADCs can have an enhanced safety profile compared to their stochastically conjugated counterparts.[17]
Quantitative Comparison of Linker Technologies
| Linker Type | Release Mechanism | Plasma Stability (Half-life) | Bystander Effect | Key Advantages | Key Disadvantages |
| Cleavable | |||||
| Valine-Citrulline (VCit) | Protease (Cathepsin B) | Generally high, but can be species-dependent (e.g., shorter in rodents)[9] | Yes | Well-established, efficient intracellular release[2] | Potential for off-target toxicity, instability in some preclinical models[7] |
| Hydrazone | Low pH | Variable; early versions ~2 days, newer versions >7 days[1] | Yes | Targets acidic tumor microenvironment[] | Historically prone to instability, leading to premature drug release[1] |
| Disulfide | Reduction (Glutathione) | Moderate to high, dependent on steric hindrance[][12] | Yes | Exploits intracellular reducing environment[] | Potential for premature release in circulation if not optimized[12] |
| Non-Cleavable | |||||
| Thioether (e.g., SMCC) | Antibody degradation | Very high[3] | Limited to none | High plasma stability, lower off-target toxicity[3][14] | Reduced bystander effect, payload metabolite may have lower potency[13] |
Experimental Protocols
In Vitro Bystander Effect Evaluation: Co-Culture Assay
This assay assesses the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.[19]
-
Cell Preparation: Genetically engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with a concentration of the ADC that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.[20]
-
Incubation: Incubate the plate for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 3-6 days).[20][21]
-
Viability Assessment: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or flow cytometry.[19] A significant decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
Linker Stability Assessment: LC-MS Based Assay
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to assess the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.[22][23]
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).[24]
-
Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).[25]
-
Analysis: Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in the average DAR over time indicates linker instability and payload deconjugation.[22] This can be done at the intact ADC level or after fragmentation of the antibody.[25]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ADC action and the bystander effect.
Caption: Workflow for the in vitro co-culture bystander effect assay.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. communities.springernature.com [communities.springernature.com]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Broadening the Therapeutic Window of ADCs Using Site-Specific Bioconjugation Showcased by an MMAE-Containing Peptide Linker in a CD79b-Targeting ADC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of DMBA-SIL-Mal-MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload Monomethyl Auristatin E (MMAE), with a particular focus on the conceptual DMBA-SIL-Mal-MMAE platform. Due to the limited public availability of specific preclinical and clinical data for ADCs employing the DMBA-SIL-Mal linker, this guide will focus on the well-established safety profile of MMAE-containing ADCs and compare it with other common ADC platforms. This analysis is supported by a review of existing literature on ADC safety, linker technology, and non-clinical safety assessment protocols.
Executive Summary
Antibody-Drug Conjugates have emerged as a powerful class of targeted cancer therapeutics. Their safety profile is a critical determinant of their clinical success and is intricately linked to the synergistic interplay of the monoclonal antibody, the cytotoxic payload, and the linker connecting them. MMAE, a potent microtubule inhibitor, is a clinically validated and widely used payload in ADCs. Its primary dose-limiting toxicities are hematological and neurological. The choice of linker technology, broadly categorized as cleavable or non-cleavable, significantly influences the stability of the ADC in circulation and the mechanism of payload release, thereby impacting the overall safety profile. While specific safety data for a DMBA-SIL-Mal linker is not publicly available, this guide will provide a framework for evaluating its potential safety characteristics based on the established principles of ADC design and non-clinical safety assessment.
Comparative Safety Analysis of ADC Payloads and Linkers
The safety of an ADC is not solely dependent on its payload but is a composite of the antibody's target, the linker's stability, and the payload's mechanism of action and potency.
Payload-Driven Toxicities
Different classes of cytotoxic payloads are associated with distinct toxicity profiles. Understanding these differences is crucial for predicting and managing adverse events in clinical development.
| Payload Class | Representative Payload(s) | Common Grade ≥3 Adverse Events | Key Safety Considerations |
| Auristatins | MMAE , MMAF | Neutropenia, Anemia, Peripheral Neuropathy[1][2] | Hematological toxicities are generally reversible. Peripheral neuropathy can be dose-limiting. Ocular toxicity is more frequently associated with MMAF.[2][3] |
| Maytansinoids | DM1, DM4 | Thrombocytopenia, Hepatotoxicity (elevated transaminases)[1] | Ocular toxicity is a known class effect, particularly with DM4.[3] Gastrointestinal effects are also common.[3] |
| Calicheamicins | Ozogamicin | Thrombocytopenia, Hepatic dysfunction (Veno-occlusive disease)[3] | High potency necessitates careful dose selection. Hepatotoxicity is a significant concern. |
Impact of Linker Chemistry on Safety
The linker's role is to ensure the ADC remains intact in systemic circulation and releases the payload specifically at the tumor site. The choice between a cleavable and non-cleavable linker has a profound impact on the ADC's safety and therapeutic index.[4][5]
| Linker Type | Mechanism of Release | Advantages | Disadvantages | Impact on Safety Profile |
| Cleavable | Enzymatic cleavage (e.g., cathepsins), pH sensitivity, or glutathione reduction in the tumor microenvironment or within the cell.[6] | Enables bystander killing of antigen-negative tumor cells. Potentially more effective for heterogeneous tumors. | Prone to premature payload release in circulation, leading to off-target toxicity.[7][8] | Higher rates of systemic adverse events, such as neutropenia and anemia, have been observed compared to non-cleavable linkers.[7] |
| Non-cleavable | Relies on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid complex.[6][9] | Increased plasma stability, leading to a wider therapeutic window and potentially reduced off-target toxicity.[6][9] | Generally lacks a bystander effect. Efficacy is dependent on target internalization and lysosomal processing. | Lower incidence of systemic toxicities.[7] The released payload metabolite is often less cell-permeable, further limiting off-target effects.[10] |
Given that the "Mal" in this compound likely refers to a maleimide group for cysteine conjugation, a common strategy for both cleavable and non-cleavable linkers, the stability and release mechanism would be dictated by the "DMBA-SIL" components, for which public data is unavailable. A silyl ether ("SIL") could potentially be designed as an acid-labile linker.
Experimental Protocols for Non-Clinical Safety Assessment
A robust non-clinical safety evaluation is mandatory to support the first-in-human (FIH) clinical trials of an ADC.[11] These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations and follow guidelines such as ICH S6(R1) and S9.[1][4][9]
In Vitro Cytotoxicity Assay
Objective: To determine the on-target potency and off-target toxicity of the ADC.
Methodology (MTT Assay): [4][9]
-
Cell Line Selection:
-
Target-positive cell line(s) to assess on-target cytotoxicity.
-
Target-negative cell line(s) to assess off-target cytotoxicity.
-
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in culture medium.
-
Replace the existing medium with the drug-containing medium and incubate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 (half-maximal inhibitory concentration) value using a sigmoidal dose-response curve fit.
-
In Vivo Maximum Tolerated Dose (MTD) Study in Rodents
Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable toxicity.[11]
-
Animal Model: Typically performed in mice or rats.
-
Study Design:
-
Use small groups of animals (e.g., 3-5 per dose group).
-
Administer single or multiple doses of the ADC via the intended clinical route (usually intravenous).
-
Include a vehicle control group.
-
Employ a dose-escalation scheme.
-
-
Parameters Monitored:
-
Mortality and Morbidity: Observed at least twice daily.
-
Clinical Observations: Daily evaluation for signs of toxicity (e.g., changes in appearance, behavior, activity level).
-
Body Weight: Measured prior to dosing and at regular intervals throughout the study. Significant weight loss is a key indicator of toxicity.
-
Food and Water Consumption: Monitored as an indicator of general health.
-
-
Endpoint:
-
The MTD is defined as the dose that causes no mortality and does not induce signs of life-threatening toxicity. It is often associated with a defined level of body weight loss (e.g., not exceeding 20%).
-
-
Data Analysis:
-
Analyze the incidence and severity of clinical signs and the changes in body weight to determine the dose-limiting toxicities and the MTD.
-
GLP-Compliant Repeat-Dose Toxicology Study in a Relevant Non-Rodent Species
Objective: To characterize the toxicity profile of the ADC after repeated administration and to identify a safe starting dose for human clinical trials.
-
Species Selection: A pharmacologically relevant species, typically a non-human primate like the cynomolgus monkey, is used.
-
Study Design:
-
The study must be conducted in compliance with GLP regulations.
-
Multiple dose groups, including a vehicle control and typically a low, mid, and high dose, are used.
-
The dosing schedule (e.g., once every three weeks for a set number of cycles) should mimic the intended clinical regimen.
-
A recovery group is often included to assess the reversibility of any observed toxicities.
-
-
Endpoints and Observations:
-
In-life Monitoring: Includes daily clinical observations, body weight, food consumption, ophthalmology exams, and electrocardiograms (ECGs).
-
Clinical Pathology: Periodic collection of blood and urine for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics (TK): Measurement of the ADC, total antibody, and unconjugated payload concentrations in plasma to assess exposure.
-
Immunogenicity: Assessment of anti-drug antibodies (ADAs).
-
Terminal Procedures: At the end of the study, a full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.[5]
-
-
Data Analysis:
-
All data are analyzed to identify any dose-related adverse effects, establish a No Observed Adverse Effect Level (NOAEL), and characterize the dose-response relationship for any observed toxicities.
-
Visualizations
Caption: Mechanism of action of the MMAE payload following ADC internalization.
Caption: A typical workflow for the non-clinical safety assessment of an ADC.
Caption: Logical relationship of ADC components to the overall safety profile.
Conclusion
The safety profile of an MMAE-based ADC is a multifaceted issue driven by the inherent toxicity of the payload and significantly modulated by the linker's characteristics. While the this compound ADC platform cannot be directly evaluated due to a lack of public data, this guide provides a robust framework for its potential safety assessment. A thorough understanding of the comparative toxicology of different ADC platforms, coupled with rigorous non-clinical safety studies as outlined, is paramount for the successful clinical development of novel and safer antibody-drug conjugates. For any new ADC, including one with a novel linker like DMBA-SIL-Mal, a comprehensive, case-by-case safety evaluation is essential.
References
- 1. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toxpath.org [toxpath.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Repeated-Dose Toxicity Studies - Preclinical Toxicity Testing | Altasciences [altasciences.com]
- 14. fda.gov [fda.gov]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies for DMBA-SIL-Mal-MMAE Conjugates
For Immediate Release
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), achieving high specificity to tumor-associated antigens while minimizing off-target toxicity is paramount for therapeutic success. This guide provides a comprehensive comparison of methodologies to evaluate the cross-reactivity of ADCs, with a focus on conjugates utilizing the DMBA-SIL-Mal-MMAE linker-payload system. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental frameworks and presents data in a clear, comparative format to aid in the preclinical assessment of ADC candidates.
The this compound system is a sophisticated linker-payload combination for ADCs, featuring monomethyl auristatin E (MMAE), a potent anti-mitotic agent. The specificity of such a conjugate is not only determined by the monoclonal antibody's affinity for its target but also by the stability of the linker and the potential for off-target effects of the MMAE payload. Understanding and rigorously testing for cross-reactivity is a critical step in de-risking an ADC candidate and predicting its safety profile.
Understanding Cross-Reactivity in ADCs
Cross-reactivity in the context of a this compound ADC can manifest in several ways:
-
Antibody-Mediated Off-Target Binding: The monoclonal antibody (mAb) component may bind to proteins with similar epitopes on healthy tissues.
-
Linker Instability: Premature cleavage of the linker in circulation can lead to the systemic release of the highly potent MMAE payload, causing toxicity to non-target cells.
-
Payload-Mediated Off-Target Effects: The MMAE payload, once released, can be cell-permeable and may affect neighboring healthy cells in the tumor microenvironment through a "bystander effect." While this can be beneficial in eradicating antigen-negative tumor cells, it can also harm healthy tissue.
Below, we detail essential in vitro and ex vivo studies to comprehensively evaluate the cross-reactivity and specificity of a this compound conjugate.
Comparative Data on ADC Specificity
While specific cross-reactivity data for a proprietary this compound conjugate is not publicly available, the following tables represent the types of quantitative data that should be generated to compare the performance of an ADC candidate against relevant controls.
Table 1: In Vitro Cytotoxicity against Target and Non-Target Cell Lines
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Naked Antibody (Control) IC50 (nM) | Free MMAE (Control) IC50 (nM) |
| Target-Positive Line 1 | High | 0.5 | > 1000 | 0.1 |
| Target-Positive Line 2 | Medium | 5.2 | > 1000 | 0.2 |
| Target-Negative Line 1 | Negative | > 1000 | > 1000 | 0.3 |
| Target-Negative Line 2 | Negative | > 1000 | > 1000 | 0.5 |
This table illustrates the expected high potency of the ADC against target-expressing cells and significantly lower potency against non-target cells, indicating specificity.
Table 2: Bystander Effect Evaluation in Co-culture Models
| Co-culture Ratio (Target+ : Target-) | ADC Concentration (nM) | % Viability of Target-Positive Cells | % Viability of Target-Negative Cells |
| 1:1 | 10 | 15% | 45% |
| 1:1 | 1 | 50% | 85% |
| 0:1 (Control) | 10 | N/A | 98% |
This table demonstrates the bystander killing effect, where the presence of target-positive cells leads to the death of neighboring target-negative cells upon ADC treatment.
Table 3: Tissue Cross-Reactivity Summary
| Human Tissue | Staining Intensity | Cellular Localization | On-Target/Off-Target |
| Tumor (Positive Control) | High (3+) | Membrane | On-Target |
| Liver | Negative (0) | N/A | N/A |
| Kidney | Negative (0) | N/A | N/A |
| Lung | Negative (0) | N/A | N/A |
| Spleen | Low (1+) | Reticular Cells | Off-Target |
This summary table from immunohistochemistry studies identifies potential off-target binding in normal tissues, which requires further investigation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity.
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency and specificity of the ADC in killing target antigen-expressing cancer cells versus non-expressing cells.
-
Methodology:
-
Seed target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC, the corresponding naked antibody, and free MMAE.
-
Treat the cells with the respective compounds and incubate for 72-96 hours.
-
Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound on each cell line.
-
2. Bystander Effect Co-culture Assay
-
Objective: To evaluate the ability of the ADC's payload to kill adjacent antigen-negative cells.
-
Methodology:
-
Genetically label target-positive cells (e.g., with GFP) and target-negative cells (e.g., with RFP).
-
Co-culture the two cell lines at a defined ratio (e.g., 1:1) in 96-well plates.
-
Treat the co-culture with serial dilutions of the ADC.
-
After 96 hours, use high-content imaging or flow cytometry to distinguish and quantify the viability of each cell population based on their fluorescent labels.
-
3. Tissue Cross-Reactivity (TCR) Study
-
Objective: To identify potential off-target binding of the ADC to a panel of normal human tissues.
-
Methodology:
-
Prepare frozen sections of a comprehensive panel of normal human tissues (as recommended by regulatory agencies).
-
Perform immunohistochemistry (IHC) using the ADC as the primary antibody.
-
Use a labeled secondary antibody that detects the ADC's primary antibody.
-
A pathologist evaluates the staining intensity, cellular localization, and distribution in each tissue.
-
Compare the staining pattern to the known expression of the target antigen.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological mechanisms.
Caption: Workflow for assessing ADC specificity and cross-reactivity.
Caption: Mechanism of the bystander effect for MMAE-based ADCs.
Conclusion
A thorough investigation of cross-reactivity is a non-negotiable aspect of the preclinical development of this compound conjugates. By employing a suite of orthogonal assays, including in vitro cytotoxicity, bystander effect co-cultures, and ex vivo tissue cross-reactivity studies, developers can build a robust safety and specificity profile for their ADC candidates. The methodologies and comparative data frameworks presented in this guide offer a structured approach to making informed decisions, ultimately paving the way for safer and more effective cancer therapeutics.
A Comparative Guide to Auristatin-Based Antibody-Drug Conjugates: Benchmarking DMBA-SIL-Mal-MMAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel DMBA-SIL-Mal-MMAE antibody-drug conjugate (ADC) platform against other established auristatin-based ADCs. By presenting available experimental data, this document aims to offer an objective resource for evaluating the potential advantages and characteristics of this emerging technology in the context of current standards.
Introduction to Auristatin-Based ADCs
Auristatins, particularly monomethyl auristatin E (MMAE), are highly potent synthetic analogs of the natural product dolastatin 10. They function as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Due to their high cytotoxicity, auristatins are not suitable as standalone chemotherapeutic agents but have proven to be highly effective payloads for ADCs. When conjugated to a monoclonal antibody (mAb) via a linker, MMAE can be selectively delivered to tumor cells, minimizing systemic toxicity.[2]
The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, efficacy, and safety profile. The most common linker used in conjunction with MMAE is the cathepsin B-cleavable valine-citrulline (vc) linker.[3] This guide focuses on comparing ADCs utilizing the novel 3,5-dimethoxybenzyl alcohol self-immolative linker with a maleimide anchor (DMBA-SIL-Mal) to those employing more conventional linkers.
The this compound System: A Novel Approach
The this compound represents a new generation of ADC technology featuring a radiation-cleavable linker.[4] This system is designed for triggered payload release in response to ionizing radiation, offering a potential strategy for localized drug activation and enhanced therapeutic index.[4] The maleimide group allows for covalent attachment to the antibody, while the DMBA-SIL component serves as the radiation-sensitive trigger.[4]
Performance Benchmark: this compound vs. Other Auristatin-Based ADCs
Direct head-to-head comparative studies benchmarking this compound against other auristatin-based ADCs under identical experimental conditions are not extensively available in the public domain. Therefore, this comparison is constructed from data reported in separate preclinical studies.
In Vitro Cytotoxicity
The cytotoxic activity of an ADC is a primary measure of its potency against cancer cells. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| ADC Platform | Cell Line | Target | IC50 (nM) | Reference |
| Alb-DMBA-SIL-MMAE | 8505c | N/A (Albumin) | >10,000 (without radiation) | [4] |
| Alb-DMBA-SIL-MMAE | 8505c | N/A (Albumin) | ~100 (with 8 Gy radiation) | [4] |
| Free MMAE | 8505c | N/A | ~1.75 | [4] |
| vc-MMAE ADC | SKBR3 | HER2 | 0.41 | [5] |
| vc-MMAE ADC | HEK293 | N/A | 0.48 | [5] |
| Free MMAE | SKBR3 | N/A | 3.27 | [6] |
| Free MMAE | HEK293 | N/A | 4.24 | [6] |
Note: The data for Alb-DMBA-SIL-MMAE is based on an albumin conjugate, not an antibody conjugate, and demonstrates the principle of radiation-activated cytotoxicity. The high IC50 without radiation indicates effective "caging" of the payload, with a significant increase in potency upon irradiation.[4] Comparatively, vc-MMAE ADCs demonstrate potent cytotoxicity in the low nanomolar range without the need for an external trigger.[5]
In Vivo Efficacy in Xenograft Models
The antitumor activity of ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
| ADC Platform | Xenograft Model | Dosing | Outcome | Reference |
| Anti-TF ADC-MMAE | BxPC-3 (Pancreatic) | 20 mg/kg | Significant tumor growth suppression | [7] |
| cAC10-vcMMAE | L-82 (Hodgkin Lymphoma) | 3 mg/kg | Tumor regression | [1] |
| HB22.7-vcMMAE | DoHH2 (NHL) | Single dose | Complete and persistent tumor response | [8] |
Plasma Stability
The stability of an ADC in circulation is crucial for its therapeutic window. Premature release of the cytotoxic payload can lead to off-target toxicity.
| ADC Linker Platform | Plasma Stability Assay | Key Findings | Reference |
| vc-MMAE | Incubation in human plasma | Generally stable, with some studies showing minimal drug release over several days. | [9] |
| Cys-linker-MMAE | Incubation in human plasma (7 days) | <0.01% MMAE release, indicating very high stability. | [10] |
| Silyl ether-based acid-cleavable linker-MMAE | Incubation in human plasma (7 days) | Less than 3% MMAE release. | [11] |
Note: While specific plasma stability data for the DMBA-SIL-Mal linker is not available in a comparative context, the design of radiation-cleavable linkers inherently requires high stability in the absence of the radiation trigger to minimize off-target effects.[4] The stability of vc-MMAE linkers is generally considered adequate for clinical use, though variations can exist depending on the specific ADC construct.[9] Other novel linkers, such as the Cys-linker, have demonstrated exceptional plasma stability.[10]
Bystander Effect
The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells. This is an important property for treating heterogeneous tumors.
| Payload | Permeability | Bystander Effect | Reference |
| MMAE | Cell-permeable | Yes | [12][13] |
| MMAF | Cell-impermeable | No | [12][13] |
Note: The bystander effect is primarily a property of the payload itself. MMAE is a membrane-permeable drug, which allows it to diffuse out of the target cell and kill adjacent cells.[12][13] Therefore, an ADC utilizing this compound is expected to exhibit a bystander effect upon payload release. The key difference would be the trigger for this release (radiation) compared to the enzymatic cleavage of linkers like vc-MMAE.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are summaries of common protocols used in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a negative control ADC, and free payload.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of the ADC concentration.
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, non-targeting control ADC, test ADC at various doses).
-
ADC Administration: The ADCs are administered intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., single dose or multiple doses).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy of the different treatment groups.
Plasma Stability Assay (LC-MS/MS)
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, an aliquot of the plasma sample is taken, and the reaction is quenched. The ADC is then typically captured using an anti-human IgG antibody conjugated to magnetic beads.
-
Payload Release and Extraction: The captured ADC is treated to release the conjugated payload, which is then extracted from the plasma matrix.
-
LC-MS/MS Analysis: The extracted payload is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The amount of released payload at each time point is determined, and the stability of the ADC is expressed as the percentage of intact ADC remaining over time.
Visualizing Key Processes
Signaling Pathway of Auristatin-Based ADCs
Auristatin-based ADCs, upon internalization and payload release, primarily disrupt the microtubule dynamics within the cancer cell, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of auristatin-based ADCs.
Experimental Workflow for In Vivo Xenograft Study
A typical workflow for assessing the in vivo efficacy of an ADC in a xenograft model involves several key steps from tumor implantation to data analysis.
Caption: Workflow for in vivo ADC efficacy studies.
Conclusion
The this compound platform represents an innovative approach in the field of auristatin-based ADCs, introducing the concept of radiation-inducible payload release. While direct comparative data against established platforms like vc-MMAE is limited, the available information suggests a highly controlled mechanism of action with the potential for spatially targeted therapy. The efficacy of an ADC is a multifactorial equation involving the antibody, linker, and payload. The this compound system offers a unique variable in this equation, and further head-to-head preclinical studies are warranted to fully elucidate its therapeutic potential relative to existing auristatin-based ADCs. This guide provides a framework for understanding the key performance parameters and the experimental approaches necessary for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. mdpi.com [mdpi.com]
- 4. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DMBA-SIL-Mal-MMAE: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of a Potent Antibody-Drug Conjugate Payload
DMBA-SIL-Mal-MMAE is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It contains the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE), an anti-mitotic agent that inhibits cell division.[1][2][3][4] Due to the hazardous nature of MMAE, which is classified as fatal if swallowed or inhaled, a suspected mutagen, and a reproductive toxin, stringent safety protocols and disposal procedures must be followed to protect laboratory personnel and the environment.[5][6]
Hazard Identification and Classification
The primary hazard associated with this compound stems from the MMAE component. Understanding its toxicological profile is critical for safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Fatal if swallowed.[5][6] |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[5] |
| Germ Cell Mutagenicity | May cause genetic defects.[5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] |
| Eye Damage/Irritation | Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity | May cause respiratory irritation (single exposure) and causes damage to organs through prolonged or repeated exposure.[5] |
Personal Protective Equipment (PPE) and Handling
Given the high potency of this compound, all handling should be conducted within a designated cytotoxic drug handling area, preferably inside a certified biological safety cabinet (BSC) or a glove box to prevent aerosolization.[7] Adherence to proper PPE protocols is mandatory.
Recommended PPE:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended. Gloves should be changed regularly and immediately if contaminated.[8]
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric should be worn.[8]
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[9]
-
Respiratory Protection: If there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[6]
Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area. A cytotoxic spill kit should be readily available wherever this compound is handled.[8][10][11]
Spill Response Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: Before cleaning, don the full recommended PPE.
-
Contain the Spill: Use absorbent pads from the spill kit to cover the spill.
-
Decontaminate: Clean the area with a deactivating agent, such as a 10% bleach solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.[10]
-
Report: Report the spill to the appropriate environmental health and safety officer.
Disposal Procedures for this compound
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of in accordance with institutional and regulatory guidelines.[11][12][13]
Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[12] This container should be clearly labeled as "Cytotoxic Sharps Waste."
-
Solid Waste: All non-sharp solid waste, including vials, pipette tips, contaminated PPE (gloves, gowns), and cleaning materials, must be collected in a dedicated, leak-proof container lined with a distinctive bag (often yellow or purple).[13] The container must be clearly labeled as "Cytotoxic Waste for Incineration."
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled container. Chemical deactivation prior to disposal may be an option, but this should be done in accordance with established and validated laboratory protocols.
Final Disposal:
-
Cytotoxic waste must not be mixed with general or other biohazardous waste streams.[12]
-
The final disposal method for cytotoxic waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[12]
-
Never dispose of this compound down the drain or in regular trash.[5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. NB-64-90219-50mg | this compound [2923885-49-6] Clinisciences [clinisciences.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eaglebio.com [eaglebio.com]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. hse.gov.uk [hse.gov.uk]
- 12. danielshealth.ca [danielshealth.ca]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
